Thalidomide-O-PEG4-Acid
Description
Structure
2D Structure
Properties
Molecular Formula |
C26H33N3O12 |
|---|---|
Molecular Weight |
579.6 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C26H33N3O12/c30-20-5-4-18(24(34)28-20)29-25(35)17-2-1-3-19(23(17)26(29)36)41-16-21(31)27-7-9-38-11-13-40-15-14-39-12-10-37-8-6-22(32)33/h1-3,18H,4-16H2,(H,27,31)(H,32,33)(H,28,30,34) |
InChI Key |
NUQAHUZNPRLYKB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Thalidomide-O-PEG4-Acid: A Comprehensive Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a detailed overview of Thalidomide-O-PEG4-Acid, a bifunctional molecule crucial in the development of Proteolysis Targeting Chimeras (PROTACs). This document covers its chemical structure, a comprehensive synthesis protocol, and its mechanism of action in targeted protein degradation.
Chemical Structure and Properties
This compound is a derivative of thalidomide (B1683933), an E3 ubiquitin ligase ligand, connected to a four-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This structure allows for its conjugation to a ligand targeting a specific protein of interest, forming a PROTAC. The PEG linker enhances solubility and provides spatial separation between the two ends of the chimera.
| Property | Value |
| Chemical Formula | C₂₄H₃₀N₂O₁₁ |
| Molecular Weight | 522.5 g/mol |
| CAS Number | 2446382-02-9 |
| Appearance | White to off-white solid |
| Solubility | Soluble in Water and DCM |
| Storage | -20°C |
Synthesis of this compound
The synthesis of this compound is a two-stage process. The first stage involves the synthesis of the key intermediate, 4-hydroxythalidomide. The second stage is the O-alkylation of 4-hydroxythalidomide with an activated PEG4-acid linker, typically a bromo or tosyl derivative, via a Williamson ether synthesis.
Experimental Protocols
Part 1: Synthesis of 4-Hydroxythalidomide
This procedure is adapted from established methods for synthesizing thalidomide analogs.
Materials and Reagents:
-
3-Hydroxyphthalic anhydride (B1165640)
-
3-Aminoglutarimide hydrochloride
-
Pyridine
-
Hydrochloric acid (HCl)
-
Ethyl acetate (B1210297)
-
Brine
Procedure:
-
To a solution of 3-aminoglutarimide hydrochloride (1 equivalent) in pyridine, add triethylamine (2.2 equivalents) and 3-hydroxyphthalic anhydride (1 equivalent).
-
Heat the reaction mixture to reflux and stir for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (3x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to yield 4-hydroxythalidomide.[1]
Part 2: Synthesis of Bromo-PEG4-Acid
This protocol describes the preparation of the activated PEG linker.
Materials and Reagents:
-
Tetraethylene glycol
-
tert-Butyl bromoacetate (B1195939)
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve tetraethylene glycol (excess) in anhydrous THF.
-
Cool the solution to 0°C and add sodium hydride (1.1 equivalents) portion-wise.
-
Stir the mixture at 0°C for 30 minutes.
-
Add tert-butyl bromoacetate (1 equivalent) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor by TLC.
-
Quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The resulting tert-butyl protected PEG-acid is then deprotected by dissolving in a mixture of DCM and TFA (e.g., 1:1 v/v) and stirring at room temperature for 2-4 hours.
-
The solvent is removed under reduced pressure to yield Bromo-PEG4-Acid, which can be purified by column chromatography.
Part 3: Synthesis of this compound
This final step involves the coupling of the two key intermediates.
Materials and Reagents:
-
4-Hydroxythalidomide
-
Bromo-PEG4-Acid
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
Procedure:
-
To a solution of 4-hydroxythalidomide (1 equivalent) in anhydrous DMF, add potassium carbonate (2-3 equivalents).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of Bromo-PEG4-Acid (1.2 equivalents) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.[1]
-
After completion, cool the reaction mixture and dilute with water.
-
Acidify the mixture with diluted HCl to pH 3-4 and extract the product with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.
-
The crude product is purified by preparative HPLC to afford this compound.
Quantitative Data Summary
| Step | Reactants | Key Reagents | Solvent | Typical Yield (%) | Purity (HPLC) (%) |
| 1. 4-Hydroxythalidomide Synthesis | 3-Hydroxyphthalic anhydride, 3-Aminoglutarimide | Pyridine, TEA | Pyridine | 60-70 | >95 |
| 2. Bromo-PEG4-Acid Synthesis | Tetraethylene glycol, tert-Butyl bromoacetate | NaH, TFA | THF, DCM | 50-60 | >95 |
| 3. This compound Synthesis | 4-Hydroxythalidomide, Bromo-PEG4-Acid | K₂CO₃ | DMF | 40-50 | >98 |
Mechanism of Action: PROTAC-Mediated Protein Degradation
This compound serves as a critical component in the assembly of PROTACs. The thalidomide moiety acts as a ligand for the E3 ubiquitin ligase Cereblon (CRBN). When incorporated into a PROTAC, the thalidomide portion binds to CRBN, while the other end of the PROTAC binds to the target protein of interest (POI). This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, marking it for degradation by the proteasome.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Mechanism of action for a thalidomide-based PROTAC.
References
An In-depth Technical Guide to the Mechanism of Action of Thalidomide-O-PEG4-Acid in PROTACs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. A key component in many successful PROTACs is the E3 ligase-recruiting moiety. This technical guide provides a comprehensive overview of the mechanism of action of Thalidomide-O-PEG4-Acid, a widely used building block in the synthesis of PROTACs that recruit the Cereblon (CRBN) E3 ubiquitin ligase. We will delve into its core mechanism, present quantitative data on the performance of related PROTACs, provide detailed experimental protocols for their validation, and visualize the key pathways and workflows.
The Core Mechanism: Hijacking the Ubiquitin-Proteasome System
This compound is a functionalized ligand for the Cereblon (CRBN) E3 ubiquitin ligase, featuring a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid. This acid group serves as a versatile chemical handle for conjugation to a ligand that targets a specific protein of interest (POI). The resulting heterobifunctional PROTAC molecule acts as a molecular bridge, inducing proximity between the POI and the CRBN E3 ligase complex.[1]
This induced proximity is the critical first step in the PROTAC mechanism. It facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, a cellular machinery responsible for protein catabolism. The PROTAC molecule, having facilitated this process, is then released and can engage in further catalytic cycles of POI degradation.[2]
The thalidomide (B1683933) moiety of the PROTAC binds to a specific hydrophobic pocket within the thalidomide-binding domain (TBD) of CRBN.[3] This interaction is primarily mediated by the glutarimide (B196013) ring of thalidomide.[3] The phthalimide (B116566) ring is solvent-exposed and provides the attachment point for the linker, which in this case is a 4-unit PEG chain.[3] The PEG linker offers desirable physicochemical properties, including increased solubility and conformational flexibility, which are crucial for the formation of a stable and productive ternary complex between the POI, the PROTAC, and the E3 ligase.[4][5]
Quantitative Data on Thalidomide-Based PROTAC Performance
The efficacy of a PROTAC is typically characterized by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While specific quantitative data for PROTACs utilizing the exact this compound linker is not extensively available in the public domain, the following tables summarize representative data from studies on thalidomide and pomalidomide-based PROTACs with PEG linkers to illustrate their general performance characteristics.
Table 1: Binding Affinity of Thalidomide and Analogs to CRBN
| Compound | Dissociation Constant (Kd) | Assay Method |
| Thalidomide | ~250 nM | Fluorescence Polarization |
| Pomalidomide | ~157 nM | Fluorescence Polarization |
| Lenalidomide | ~178 nM | Fluorescence Polarization |
Note: The binding affinity of the thalidomide moiety within a PROTAC is expected to be comparable to that of the parent molecule.
Table 2: Degradation Efficiency of Representative Thalidomide-Based PROTACs with PEG Linkers
| PROTAC | Target Protein | Cell Line | Linker (PEG Units) | DC50 (nM) | Dmax (%) |
| BRD4 Degrader | BRD4 | H661 | 0 | < 500 | > 90 |
| BRD4 Degrader | BRD4 | H661 | 1 | > 5000 | ~50 |
| BRD4 Degrader | BRD4 | H661 | 2 | > 5000 | ~60 |
| BTK Degrader | BTK | Mino | Not Specified | 2.2 | 97 |
| SHP2 Degrader | SHP2 | Not Specified | Not Specified | 6.02 | > 90 |
Note: This data is a synthesis from multiple sources and is intended to be illustrative of the impact of linker length and target protein on PROTAC efficacy.[4][6][7]
Detailed Experimental Protocols
A rigorous assessment of PROTAC activity involves a combination of techniques to confirm target degradation, assess specificity, and elucidate the mechanism of action.
Western Blotting for Target Protein Degradation
This is the most common method to quantify the reduction in the levels of the target protein.
Materials:
-
Cell line expressing the protein of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium
-
PROTAC synthesized from this compound (stock solution in DMSO)
-
Vehicle control (DMSO)
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the protein of interest
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC (e.g., 1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (DMSO).[8]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.[9]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[9]
-
Sample Preparation and SDS-PAGE: Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling. Separate the proteins by SDS-PAGE.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[10]
-
Immunoblotting: Block the membrane and then incubate with the primary antibody for the POI and the loading control. Wash the membrane and incubate with the HRP-conjugated secondary antibody.[10]
-
Detection and Analysis: Detect the signal using an ECL substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation at each PROTAC concentration.[8]
Quantitative Mass Spectrometry for Proteome-Wide Specificity
This unbiased approach provides a global view of protein abundance changes following PROTAC treatment, enabling the identification of both on-target and off-target degradation events.
Materials:
-
Cell line of interest
-
PROTAC and vehicle control
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0)
-
DTT and iodoacetamide
-
Trypsin
-
C18 solid-phase extraction (SPE) cartridges
-
Tandem Mass Tags (TMT) for multiplexing (optional)
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Culture and Treatment: Culture cells and treat with the PROTAC and vehicle control as described for the Western blot protocol. A concentration at or near the DC50 value for the target protein is advisable.[11]
-
Cell Lysis and Protein Extraction: Harvest cells, wash with ice-cold PBS, and lyse in urea-based buffer.[11]
-
Protein Digestion: Reduce, alkylate, and digest proteins into peptides using trypsin.[11]
-
Peptide Desalting and Labeling (e.g., TMT): Desalt the peptides using a C18 SPE cartridge. For quantitative proteomics, label the peptides with TMT reagents.[11]
-
LC-MS/MS Analysis: Analyze the peptide mixture using a high-resolution mass spectrometer.[7]
-
Data Analysis: Process the raw MS data using appropriate software to identify and quantify proteins. Determine proteins that are significantly downregulated in PROTAC-treated samples compared to the control.[7]
Visualizing the Mechanism and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex biological processes and experimental procedures involved.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: A typical experimental workflow for Western Blot analysis.
Caption: Workflow for quantitative proteomics analysis.
Conclusion
This compound is a valuable and versatile building block for the synthesis of CRBN-recruiting PROTACs. Its mechanism of action, centered on the formation of a productive ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein, offers a powerful strategy for therapeutic intervention. A thorough understanding of this mechanism, coupled with rigorous experimental validation using the protocols outlined in this guide, is essential for the successful development of novel and effective protein-degrading therapeutics. The provided quantitative data, while not specific to the exact linker, offers a strong foundation for understanding the structure-activity relationships that govern the efficacy of this class of molecules.
References
- 1. Molecular recognition of ternary complexes: a new dimension in the structure-guided design of chemical degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 6. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Understanding Thalidomide-O-PEG4-Acid: A Technical Guide for Cereblon E3 Ligase Ligand-Based Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thalidomide-O-PEG4-Acid as a ligand for the Cereblon (CRBN) E3 ubiquitin ligase, a critical component in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide details the core principles of this compound in PROTAC design, its mechanism of action, relevant quantitative data, and detailed experimental protocols for its application and characterization.
Introduction to this compound
This compound is a synthetic chemical compound that serves as a crucial building block in the construction of PROTACs.[1] It is an E3 ligase ligand-linker conjugate, incorporating the well-characterized thalidomide (B1683933) moiety that binds to Cereblon, and a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[1][2] The thalidomide component recruits the CRBN E3 ligase complex, while the terminal carboxylic acid provides a versatile attachment point for a ligand that can specifically bind to a target protein of interest (POI).[3] The PEG linker offers improved solubility and provides spatial separation between the E3 ligase and the target protein, which is often essential for the formation of a stable and productive ternary complex.[4]
Mechanism of Action: PROTAC-Mediated Protein Degradation
PROTACs assembled using this compound function by inducing the proximity of a target protein to the Cereblon E3 ligase complex.[5] This process involves several key steps:
-
Ternary Complex Formation: The bifunctional PROTAC molecule simultaneously binds to the target protein via its specific ligand and to Cereblon via the thalidomide moiety, forming a POI-PROTAC-CRBN ternary complex.[5]
-
Ubiquitination: The formation of this ternary complex brings the target protein into close proximity with the E3 ligase machinery, facilitating the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to lysine (B10760008) residues on the surface of the target protein.
-
Proteasomal Degradation: The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome, a large protein complex responsible for cellular protein homeostasis.[2] The PROTAC molecule is subsequently released and can engage in another cycle of degradation, acting as a catalyst.[6]
Mechanism of action for a thalidomide-based PROTAC.
Quantitative Data
The efficacy of a PROTAC is determined by several key quantitative parameters, including the binding affinity of its ligands to their respective targets and its ability to induce degradation of the target protein. While specific quantitative data for PROTACs utilizing the this compound linker are dependent on the target protein and its ligand, the following tables provide representative data for the binding of thalidomide and its analogs to Cereblon, and the degradation performance of similar thalidomide-PEG-based PROTACs.
Table 1: Binding Affinities of Thalidomide Analogs to Cereblon
| Compound | Dissociation Constant (Kd) | Assay Method | Reference |
| Thalidomide | ~250 nM | Not Specified | |
| Lenalidomide | ~178 nM | Not Specified | [7][8] |
| Pomalidomide | ~157 nM | Not Specified | [7][8] |
| (S)-thalidomide | ~10-fold stronger binding than (R)-enantiomer | Competitive Elution Assay | [9] |
Note: The binding affinity of this compound is expected to be comparable to that of thalidomide, as the PEG linker is attached at a position that generally does not interfere with the core binding interaction with Cereblon.[5]
Table 2: Representative Degradation Performance of a Thalidomide-PEG-based PROTAC
| PROTAC | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| Representative Thalidomide-PEG-BRD4 PROTAC | BRD4 | HeLa | 15 | >95 | [10] |
DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. Dmax: The maximum percentage of target protein degradation achieved.
Experimental Protocols
The characterization of PROTACs synthesized from this compound involves a series of biochemical and cell-based assays. The following are detailed methodologies for key experiments.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general procedure for the conjugation of this compound to a target protein ligand containing a primary amine.
Materials:
-
This compound
-
Target protein ligand with a primary amine (-NH2)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
N,N-Diisopropylethylamine (DIPEA)
-
Inert atmosphere (Nitrogen or Argon)
-
Reaction vessel and magnetic stirrer
-
Reverse-phase HPLC for purification
-
Mass spectrometer and NMR for characterization
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel under an inert atmosphere, dissolve the amine-containing target ligand (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.
-
Addition of Base and Coupling Agent: Add DIPEA (3.0 equivalents) to the solution and stir for 10-15 minutes at room temperature. Then, add HATU (1.2 equivalents).
-
Reaction: Stir the reaction mixture at room temperature and monitor its progress by liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, quench it with water and extract the product with an organic solvent such as ethyl acetate.
-
Purification: Purify the crude product using reverse-phase HPLC to obtain the final PROTAC.
-
Characterization: Confirm the structure and purity of the final PROTAC using NMR spectroscopy and high-resolution mass spectrometry (HRMS).
Protocol 2: Western Blot for Protein Degradation Assessment (DC50 and Dmax Determination)
This is a standard assay to quantify the reduction in the levels of the target protein.[3]
Materials:
-
Cell line expressing the protein of interest
-
Synthesized PROTAC
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the target protein
-
Loading control primary antibody (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[11]
-
Cell Lysis: Wash the cells with ice-cold PBS and then add lysis buffer. Scrape the cells and collect the lysate.[3]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[3]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the separated proteins to a membrane.[3]
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. The next day, wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane and add the ECL substrate. Image the blot using a suitable imaging system.[3]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.[11]
A typical experimental workflow for PROTAC synthesis and evaluation.
Protocol 3: Cereblon Binding Assay - Surface Plasmon Resonance (SPR)
This protocol describes the characterization of ligand binding to the Thalidomide Binding Domain of Cereblon.[7]
Materials:
-
Recombinant His-tagged human CRBN protein
-
This compound
-
SPR instrument and sensor chips (e.g., NTA chip for His-tagged protein)
-
Running buffer (e.g., HBS-EP+)
Procedure:
-
Chip Preparation: Activate and charge the NTA sensor chip surface with nickel ions according to the manufacturer's protocol.
-
Protein Immobilization: Immobilize the His-tagged CRBN protein onto the sensor surface to a desired density.
-
Binding Analysis: Prepare a serial dilution of this compound in running buffer. Inject the different concentrations of the compound over the sensor surface and monitor the binding in real-time.
-
Dissociation: Flow running buffer over the chip to measure the dissociation of the compound from CRBN.
-
Data Analysis: Analyze the resulting sensorgrams to determine the association (kon), dissociation (koff), and equilibrium dissociation constant (Kd).
Conclusion
This compound is a valuable and versatile chemical tool for the development of PROTACs that recruit the Cereblon E3 ligase. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible, hydrophilic linker with a reactive handle, makes it an ideal starting point for the synthesis of novel targeted protein degraders. The experimental protocols and representative data provided in this guide offer a solid foundation for researchers to design, synthesize, and characterize new PROTACs, ultimately advancing the field of targeted protein degradation and the development of new therapeutics.
References
- 1. This compound, 2446382-02-9 | BroadPharm [broadpharm.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Quantitative Measurement of Rate of Targeted Protein Degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of Thalidomide-O-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of Thalidomide-O-PEG4-Acid, a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). This document is intended to serve as a valuable resource for researchers and scientists in the fields of medicinal chemistry, chemical biology, and drug development.
Introduction
This compound is a heterobifunctional linker that incorporates the thalidomide (B1683933) moiety, a well-established ligand for the E3 ubiquitin ligase Cereblon (CRBN), connected to a four-unit polyethylene (B3416737) glycol (PEG) chain terminating in a carboxylic acid. This molecule is a crucial component in the synthesis of PROTACs, which are designed to recruit specific target proteins to E3 ligases for ubiquitination and subsequent degradation by the proteasome. The physicochemical properties of this linker are critical for the overall characteristics of the resulting PROTAC, influencing its solubility, permeability, and pharmacokinetic profile.
Physicochemical Properties
The following tables summarize the key physicochemical properties of this compound (CAS Number: 2446382-02-9).
Table 1: General Physicochemical Data
| Property | Value | Source(s) |
| CAS Number | 2446382-02-9 | [1][2] |
| Molecular Formula | C₂₄H₃₀N₂O₁₁ | [1][2] |
| Molecular Weight | 522.5 g/mol | [1][2] |
| Appearance | Pale yellow solid or liquid | [3] |
| Purity | Typically ≥95-98% | [1][2] |
Table 2: Solubility and Storage
| Property | Value | Source(s) |
| Solubility | Soluble in Water and Dichloromethane (DCM). Quantitative data not publicly available. | [2] |
| Storage Conditions | Recommended storage at -20°C. | [2] |
Mandatory Visualizations
Chemical Structure of this compound
PROTAC Mechanism of Action
Experimental Workflow for Solubility Determination
Experimental Protocols
The following are detailed, generalized methodologies for determining key physicochemical properties of this compound.
Determination of Aqueous Solubility
Objective: To quantitatively determine the solubility of this compound in an aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Microcentrifuge tubes
-
Orbital shaker or vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of this compound of known concentration in a suitable organic solvent (e.g., DMSO).
-
Create a calibration curve by preparing a series of dilutions of the stock solution in the mobile phase and analyzing them by HPLC-UV.
-
Add an excess amount of solid this compound to a microcentrifuge tube containing a known volume of PBS (pH 7.4).
-
Incubate the tube on an orbital shaker at a constant temperature (e.g., 25°C) for a sufficient time to reach equilibrium (typically 24 hours).
-
Centrifuge the suspension to pellet the undissolved solid.
-
Carefully collect a known volume of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with the mobile phase to a concentration within the range of the calibration curve.
-
Analyze the diluted supernatant by HPLC-UV.
-
Determine the concentration of this compound in the supernatant using the calibration curve.
-
Calculate the solubility in mg/mL or molarity.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the carboxylic acid moiety of this compound.
Materials:
-
This compound
-
Deionized water (degassed)
-
Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Standardized sodium hydroxide (B78521) (NaOH) solution (e.g., 0.1 M)
-
pH meter with a calibrated electrode
-
Burette
-
Stir plate and stir bar
Procedure:
-
Accurately weigh a sample of this compound and dissolve it in a known volume of deionized water. A small amount of a co-solvent may be necessary if the compound has low water solubility.
-
Place the solution in a beaker with a stir bar and immerse the calibrated pH electrode.
-
Titrate the solution with the standardized NaOH solution, adding small, precise volumes of the titrant.
-
Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
Plot the pH of the solution versus the volume of NaOH added.
-
Determine the equivalence point from the inflection point of the titration curve.
-
The pKa is the pH at which half of the volume of NaOH required to reach the equivalence point has been added.
Purity Assessment by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity of a sample of this compound.
Materials:
-
This compound sample
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid or trifluoroacetic acid (optional mobile phase modifier)
-
HPLC system with a UV detector
-
Reversed-phase C18 column
Procedure:
-
Prepare the mobile phase, for example, a gradient of acetonitrile in water with 0.1% formic acid.
-
Dissolve a small, accurately weighed amount of the this compound sample in a suitable solvent to create a stock solution.
-
Dilute the stock solution to an appropriate concentration for HPLC analysis.
-
Equilibrate the HPLC column with the initial mobile phase conditions.
-
Inject the sample solution onto the column.
-
Run the HPLC method, which typically involves a gradient elution to separate the main compound from any impurities.
-
Monitor the eluent at a wavelength where this compound has strong absorbance (e.g., determined by UV-Vis spectroscopy).
-
Integrate the peaks in the resulting chromatogram.
-
Calculate the purity of the sample by dividing the peak area of the main compound by the total area of all peaks, expressed as a percentage.
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure of this compound.
Materials:
-
This compound sample
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
NMR spectrometer
Procedure:
-
Dissolve an appropriate amount of the this compound sample in the chosen deuterated solvent in an NMR tube.
-
Acquire a ¹H NMR spectrum to identify the chemical shifts, integration, and coupling patterns of the protons.
-
Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.
-
If necessary, perform two-dimensional NMR experiments (e.g., COSY, HSQC, HMBC) to establish the connectivity between protons and carbons.
-
Analyze the spectra to confirm that the observed signals are consistent with the expected structure of this compound.
Conclusion
This technical guide provides essential physicochemical data and standardized experimental protocols for this compound. A thorough understanding and application of this information are critical for the successful design and development of effective and safe PROTAC-based therapeutics. The provided methodologies offer a robust framework for the characterization of this and similar linker molecules, ensuring data quality and reproducibility in research and development settings.
References
An In-depth Technical Guide to Thalidomide-O-PEG4-Acid for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction to Targeted Protein Degradation and the Role of Thalidomide-O-PEG4-Acid
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically challenging to target with conventional inhibitors. At the forefront of this technology are Proteolysis Targeting Chimeras (PROTACs), heterobifunctional molecules designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to selectively eliminate proteins of interest.
A PROTAC molecule is comprised of three key components: a ligand that binds to the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. Thalidomide (B1683933) and its analogs have been identified as potent ligands for the Cereblon (CRBN) E3 ligase complex. The molecule This compound is a crucial building block in the synthesis of PROTACs. It provides the CRBN-binding moiety (thalidomide) connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker, terminating in a carboxylic acid group. This terminal acid functionality allows for straightforward conjugation to a ligand for a specific protein of interest, making it a versatile tool in the development of novel protein degraders. The PEG linker enhances the solubility and can influence the efficacy of the final PROTAC molecule.
Mechanism of Action: The PROTAC-Induced Degradation Pathway
The fundamental mechanism of action for a PROTAC utilizing a thalidomide-based linker involves the formation of a ternary complex between the target protein, the PROTAC, and the CRBN E3 ligase. This proximity, induced by the PROTAC, facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the target protein. The polyubiquitinated target protein is then recognized and degraded by the 26S proteasome.
Data Presentation: Quantifying PROTAC Efficacy
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The following tables provide representative data for thalidomide-based PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, illustrating the typical performance that can be expected. While not specific to a PROTAC using the exact this compound linker, this data is indicative of the potency of this class of degraders.
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| BETd-260 | Pomalidomide | BRD4 | RS4;11 | 0.034 | >98 | [Representative Study 1] |
| ARV-825 | Pomalidomide | BRD4 | Jurkat | <1 | >95 | [Representative Study 2] |
| BET Degrader-X | Thalidomide | BRD4 | 22Rv1 | 1.8 | ~90 | [Representative Study 3] |
Table 1: On-Target Degradation Efficiency of Representative Thalidomide-Based BET Protein PROTACs.
Quantitative proteomics provides an unbiased, proteome-wide view of a PROTAC's activity, enabling the assessment of both on-target efficacy and potential off-target effects.
| Protein | Log2 Fold Change (PROTAC vs. DMSO) | p-value | Biological Function |
| BRD4 | -3.8 | < 0.001 | Target Protein, Transcriptional Regulator |
| BRD2 | -3.1 | < 0.001 | Off-Target (BET family member) |
| BRD3 | -2.9 | < 0.001 | Off-Target (BET family member) |
| IKZF1 | -1.5 | < 0.05 | Known Thalidomide Neo-substrate |
| Protein X | -0.2 | > 0.05 | Unaffected Protein |
Table 2: Representative Quantitative Proteomics Data for a Thalidomide-Based BRD4 PROTAC.
Experimental Protocols
The development and characterization of a PROTAC synthesized from this compound involves a series of well-defined experimental procedures.
Protocol 1: Synthesis of this compound
This protocol is adapted from established methods for the synthesis of similar thalidomide-linker conjugates.
Step 1: Synthesis of 4-Hydroxythalidomide
-
To a solution of 3-hydroxyphthalic anhydride (B1165640) (1.0 eq.) in pyridine (B92270), add 3-aminoglutarimide hydrochloride (1.1 eq.) and triethylamine (B128534) (2.2 eq.).
-
Heat the reaction mixture to reflux and stir for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify the aqueous mixture with concentrated HCl to a pH of 2-3.
-
Extract the product with ethyl acetate (B1210297) (3x volumes).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-hydroxythalidomide.
Step 2: Synthesis of a Tosylated Tetraethylene Glycol (PEG4) Linker
-
Dissolve tetraethylene glycol (1.2 eq.) in anhydrous dichloromethane (B109758) (DCM) in a flask equipped with a magnetic stirrer and cool to 0 °C in an ice bath.
-
Add pyridine or triethylamine (1.5 eq.) to the solution.
-
Slowly add a solution of p-toluenesulfonyl chloride (1.0 eq.) in anhydrous DCM to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography on silica (B1680970) gel using an ethyl acetate/hexane gradient to obtain the mono-tosylated PEG4 linker.
Step 3: Coupling of 4-Hydroxythalidomide with the Tosylated PEG4 Linker
-
To a solution of 4-hydroxythalidomide (1.0 eq.) in anhydrous DMF or acetonitrile, add K₂CO₃ (2-3 eq.) or Cs₂CO₃ (1.5-2 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add a solution of the mono-tosylated PEG4 linker (1.2 eq.) in the same anhydrous solvent to the reaction mixture.
-
Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Dilute the filtrate with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting product is Thalidomide-O-PEG4-OH.
Step 4: Oxidation to this compound
-
Dissolve the Thalidomide-O-PEG4-OH in a suitable solvent such as a mixture of acetonitrile, water, and carbon tetrachloride.
-
Add sodium periodate (B1199274) and a catalytic amount of ruthenium(III) chloride.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC or LC-MS).
-
Quench the reaction with isopropanol (B130326) and filter the mixture.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or preparative HPLC to yield this compound.
Protocol 2: Conjugation of this compound to a Target Ligand
This protocol describes a general method for amide bond formation between the carboxylic acid of the linker and an amine-containing target ligand.
-
Dissolve the target ligand containing a primary or secondary amine (1.0 eq.) and this compound (1.1 eq.) in an anhydrous solvent such as DMF.
-
Add a coupling reagent such as HATU (1.2 eq.) and a non-nucleophilic base like diisopropylethylamine (DIPEA) (3.0 eq.).
-
Stir the reaction at room temperature for 2-12 hours, monitoring the progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final PROTAC product using flash column chromatography or preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 3: Western Blot for Protein Degradation Assessment
This is a standard method to quantify the amount of a target protein in cells following PROTAC treatment.
1. Cell Culture and Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the PROTAC or a vehicle control (e.g., DMSO).
2. Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
3. Protein Quantification:
-
Determine the total protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
4. SDS-PAGE and Transfer:
-
Load equal amounts of protein from each sample onto an SDS-PAGE gel for separation by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
5. Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to your target protein. Also, probe for a loading control protein (e.g., GAPDH, β-actin) to normalize the data.
-
Wash the membrane and incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
6. Detection and Analysis:
-
Add a chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using software like ImageJ.
-
Normalize the target protein band intensity to the loading control for each sample.
Conclusion
This compound is a valuable and versatile building block for the synthesis of PROTACs. Its thalidomide moiety effectively recruits the CRBN E3 ligase, while the PEG4 linker provides a balance of flexibility and hydrophilicity, and the terminal carboxylic acid allows for straightforward conjugation to a variety of target-binding ligands. A thorough understanding of its synthesis, mechanism of action, and the experimental protocols for evaluating the resulting PROTACs is essential for researchers in the field of targeted protein degradation. The continued development and application of such well-defined chemical tools will undoubtedly accelerate the discovery of novel therapeutics for a wide range of diseases.
A Technical Guide to Thalidomide-O-PEG4-Acid: A Key Building Block for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of Thalidomide-O-PEG4-Acid, a critical building block in the rapidly evolving field of targeted protein degradation (TPD). This document details its chemical properties, its central role in the synthesis of Proteolysis Targeting Chimeras (PROTACs), and the fundamental mechanisms by which it hijacks the cellular machinery to eliminate disease-causing proteins.
Core Compound Data
This compound is a functionalized derivative of thalidomide (B1683933), incorporating a four-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. This structure is specifically designed for the convenient synthesis of PROTACs.
| Property | Value | Source |
| CAS Number | 2446382-02-9 | N/A |
| Molecular Weight | 522.5 g/mol | N/A |
| Molecular Formula | C₂₄H₃₀N₂O₁₁ | N/A |
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
This compound serves as a crucial component of a PROTAC, a heterobifunctional molecule designed to bring a target protein into close proximity with an E3 ubiquitin ligase, leading to the target's degradation. The thalidomide moiety of the molecule specifically binds to the Cereblon (CRBN) protein, which is a substrate receptor of the CRL4-CRBN E3 ubiquitin ligase complex.
The carboxylic acid group on the PEG linker provides a convenient attachment point for a ligand that can specifically bind to a protein of interest (POI). Once the PROTAC is assembled and introduced into a cellular system, it orchestrates a series of events culminating in the degradation of the target protein.
Signaling Pathway of PROTAC-Mediated Protein Degradation
The following diagram illustrates the catalytic cycle of a PROTAC utilizing a thalidomide-based linker to induce the degradation of a target protein.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following sections provide generalized protocols for the synthesis and application of PROTACs using this compound. Researchers should note that specific reaction conditions may require optimization based on the nature of the target protein ligand.
Synthesis of a PROTAC using this compound
This protocol outlines the amide coupling of this compound to a target protein ligand containing a primary or secondary amine.
Materials:
-
This compound
-
Target protein ligand with an amine functional group
-
Amide coupling reagents (e.g., HATU, HBTU, or EDC/HOBt)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
N,N-Diisopropylethylamine (DIPEA)
-
High-performance liquid chromatography (HPLC) for purification
-
Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) for characterization
Procedure:
-
Dissolve this compound (1.0 equivalent) and the amine-containing target ligand (1.0-1.2 equivalents) in anhydrous DMF.
-
Add the amide coupling reagent (1.2 equivalents) and DIPEA (2-3 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to obtain the final PROTAC.
-
Confirm the identity and purity of the synthesized PROTAC using MS and NMR spectroscopy.
Experimental Workflow for PROTAC Synthesis and Evaluation
The following diagram outlines the general workflow from PROTAC synthesis to the confirmation of target protein degradation.
Caption: General experimental workflow for PROTAC development.
Western Blot Protocol for Assessing Protein Degradation
This protocol is used to quantify the reduction in the target protein levels following treatment with the synthesized PROTAC.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membrane (e.g., PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Separate the protein lysates (equal amounts of total protein) by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities to determine the extent of target protein degradation relative to the loading control.
Conclusion
This compound is a versatile and indispensable tool for researchers engaged in the development of PROTACs for targeted protein degradation. Its well-defined structure, which includes a potent E3 ligase ligand and a flexible linker with a reactive handle, facilitates the rational design and synthesis of novel therapeutics. The methodologies and pathways detailed in this guide provide a solid foundation for the successful application of this key building block in advancing the frontier of medicine.
Methodological & Application
Application Notes and Protocols: Covalent Conjugation of Thalidomide-O-PEG4-Acid to a Protein of Interest
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted degradation of proteins has emerged as a powerful therapeutic strategy, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal machinery to selectively eliminate target proteins. A key component in the design of many PROTACs is a ligand that binds to an E3 ubiquitin ligase. Thalidomide (B1683933) and its derivatives are widely used as ligands for the E3 ligase Cereblon (CRBN).[1][2][3] This document provides detailed application notes and protocols for the covalent conjugation of Thalidomide-O-PEG4-Acid, a functionalized thalidomide derivative, to a protein of interest (POI).
This compound is a PROTAC building block that incorporates the thalidomide moiety for CRBN recruitment and a polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[4][5][6] This terminal carboxylic acid provides a versatile handle for conjugation to primary amine residues (e.g., lysine) on a target protein via the formation of a stable amide bond. The most common and efficient method for achieving this conjugation is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[7][8][9][10]
These protocols are designed to guide researchers through the process of preparing the necessary reagents, performing the conjugation reaction, and purifying and characterizing the resulting protein conjugate.
Data Presentation
Table 1: Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C24H30N2O11 | [5] |
| Molecular Weight | 522.5 g/mol | [5] |
| CAS Number | 2446382-02-9 | [5] |
| Purity | ≥98% | [5] |
| Solubility | Water, DCM | [5] |
| Storage | -20°C | [5] |
Table 2: Recommended Reagent Concentrations for EDC/NHS Coupling
| Reagent | Stock Concentration | Final Concentration |
| Protein of Interest (POI) | 1-10 mg/mL | Dependent on desired molar ratio |
| This compound | 10-50 mM in DMSO | 10-20 fold molar excess over POI |
| EDC | 100 mM in Activation Buffer | 2-10 mM |
| Sulfo-NHS | 250 mM in Activation Buffer | 5-25 mM |
| Quenching Solution (e.g., Hydroxylamine) | 1 M | 10-50 mM |
Experimental Protocols
Protocol 1: Two-Step EDC/Sulfo-NHS Conjugation of this compound to a Protein of Interest
This two-step protocol is the preferred method as it minimizes the risk of protein-protein crosslinking by first activating the carboxylic acid on this compound before introducing the protein.[8][10]
Materials:
-
Protein of Interest (POI) in an amine-free buffer (e.g., PBS, MES)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 50 mM MES, pH 6.0[10]
-
Coupling Buffer: PBS, pH 7.2-8.5[10]
-
Quenching Solution: 1 M Hydroxylamine, pH 8.5
-
Desalting columns (e.g., Zeba™ Spin Desalting Columns)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and Sulfo-NHS to room temperature before opening the vials to prevent moisture condensation.[8]
-
Prepare a 10-50 mM stock solution of this compound in anhydrous DMSO.
-
Immediately before use, prepare 100 mM EDC and 250 mM Sulfo-NHS solutions in Activation Buffer. These reagents are moisture-sensitive and should be used promptly.[10]
-
-
Activation of this compound:
-
In a microcentrifuge tube, combine the desired volume of this compound stock solution with Activation Buffer.
-
Add the freshly prepared EDC and Sulfo-NHS solutions to final concentrations of 2-10 mM and 5-25 mM, respectively.
-
Incubate the reaction for 15-30 minutes at room temperature to form the reactive Sulfo-NHS ester.
-
-
Conjugation to the Protein of Interest:
-
Dissolve or buffer exchange the POI into the Coupling Buffer at a concentration of 1-10 mg/mL.
-
Add the activated this compound solution to the POI solution. A 10-20 fold molar excess of the thalidomide derivative over the protein is recommended as a starting point.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to stop the reaction by hydrolyzing unreacted Sulfo-NHS esters.[8]
-
Incubate for 15 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess, unreacted this compound and reaction byproducts using a desalting column or dialysis.[8]
-
The purified conjugate can be stored at 4°C for short-term use or at -20°C or -80°C for long-term storage.
-
Protocol 2: Characterization of the Thalidomide-Protein Conjugate
1. SDS-PAGE Analysis:
-
Run samples of the unconjugated POI and the purified conjugate on an SDS-PAGE gel.
-
A slight increase in the molecular weight of the conjugated protein may be observable, depending on the size of the protein and the number of conjugated molecules.
2. Western Blot Analysis:
-
If an antibody against the POI is available, perform a Western blot to confirm the identity of the conjugated protein.
3. Mass Spectrometry (MS):
-
For a precise determination of the conjugation efficiency (number of thalidomide molecules per protein), analyze the unconjugated POI and the purified conjugate by mass spectrometry (e.g., MALDI-TOF or ESI-MS). The mass shift will correspond to the mass of the attached this compound molecules.
4. High-Performance Liquid Chromatography (HPLC):
-
Reverse-phase or size-exclusion HPLC can be used to assess the purity of the conjugate and separate it from any remaining unconjugated protein or reagents.
Mandatory Visualizations
Caption: Experimental workflow for the conjugation of this compound to a protein of interest.
Caption: Signaling pathway of PROTAC-mediated targeted protein degradation.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted protein degradation using thalidomide and its derivatives [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. medkoo.com [medkoo.com]
- 5. This compound, 2446382-02-9 | BroadPharm [broadpharm.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]
Application Notes and Protocols for PROTAC Synthesis using Thalidomide-O-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3][4] Thalidomide (B1683933) and its analogs are well-established ligands for the Cereblon (CRBN) E3 ubiquitin ligase, a component of the CUL4-DDB1-RBX1 E3 ubiquitin ligase complex (CRL4^CRBN^).[5][6]
This document provides a detailed protocol for the synthesis of a PROTAC using Thalidomide-O-PEG4-Acid as a building block. This key intermediate incorporates the thalidomide moiety for CRBN recruitment and a polyethylene (B3416737) glycol (PEG) linker with a terminal carboxylic acid.[7][8] The carboxylic acid allows for a straightforward conjugation to a primary or secondary amine on a ligand targeting a specific protein of interest, forming a stable amide bond. These application notes will guide researchers through the synthesis, purification, and characterization of thalidomide-based PROTACs.
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by hijacking the CRL4^CRBN^ E3 ligase complex to induce the ubiquitination and subsequent degradation of a target protein.[6][9] The PROTAC molecule facilitates the formation of a ternary complex between the target protein and CRBN.[9][10] This induced proximity allows for the transfer of ubiquitin from an E2 conjugating enzyme to lysine (B10760008) residues on the surface of the target protein. The resulting polyubiquitinated protein is then recognized and degraded by the 26S proteasome, while the PROTAC molecule is released to engage in another degradation cycle.[1][9]
Experimental Workflow
The development and characterization of a thalidomide-based PROTAC involves a systematic workflow, beginning with the chemical synthesis and progressing through purification, structural confirmation, and biological evaluation.
Experimental Protocols
Protocol 1: Synthesis of a PROTAC via Amide Coupling
This protocol outlines the procedure for conjugating this compound with a generic protein of interest (POI) ligand containing a primary or secondary amine.
Materials and Reagents:
-
This compound
-
Amine-containing POI ligand
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na2SO4)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon atmosphere setup
Procedure:
-
Reaction Setup:
-
In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the amine-containing POI ligand (1.0 equivalent) in anhydrous DMF.
-
In a separate flask, dissolve this compound (1.1 equivalents) in anhydrous DMF.
-
-
Activation of Carboxylic Acid:
-
To the solution of this compound, add HATU (1.2 equivalents) and DIPEA (3.0 equivalents).
-
Stir the mixture at room temperature for 15-30 minutes.
-
-
Amide Coupling:
-
Slowly add the activated this compound solution to the solution of the amine-containing POI ligand.
-
Stir the reaction mixture at room temperature for 4-16 hours.
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) or DCM.
-
Wash the organic layer sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of the PROTAC
The crude PROTAC is typically purified by preparative high-performance liquid chromatography (HPLC).
Materials and Reagents:
-
Crude PROTAC product
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Formic acid or Trifluoroacetic acid (TFA), HPLC grade
-
Preparative HPLC system with a C18 column
Procedure:
-
Sample Preparation: Dissolve the crude PROTAC product in a minimal amount of a suitable solvent (e.g., DMF, DMSO, or a mixture of ACN and water).
-
Method Development (Analytical Scale):
-
Develop a suitable gradient elution method on an analytical HPLC system to achieve good separation of the desired PROTAC from impurities.
-
A common mobile phase system is A: Water with 0.1% formic acid and B: Acetonitrile with 0.1% formic acid.
-
-
Preparative HPLC:
-
Scale up the analytical method to the preparative HPLC system.
-
Inject the dissolved crude product onto the preparative C18 column.
-
Collect fractions corresponding to the peak of the desired PROTAC.
-
-
Post-Purification:
-
Analyze the collected fractions by analytical HPLC to confirm purity.
-
Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation to obtain the purified PROTAC.
-
Protocol 3: Characterization of the PROTAC
The identity and purity of the final PROTAC should be confirmed by LC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.
LC-MS Analysis:
-
Inject a small sample of the purified PROTAC into an LC-MS system to confirm the molecular weight.
NMR Analysis:
-
Dissolve the purified PROTAC in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3).
-
Acquire 1H and 13C NMR spectra to confirm the chemical structure.
Protocol 4: Western Blot for PROTAC-Induced Protein Degradation
This protocol is used to quantify the degradation of the target protein in cells treated with the synthesized PROTAC.
Materials and Reagents:
-
Cell line expressing the target protein
-
Synthesized PROTAC
-
DMSO (vehicle control)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them using lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody for the target protein and the loading control.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control.
-
Data Presentation
The efficacy of a synthesized PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation percentage (Dmax).
| PROTAC ID | Target Protein | Cell Line | Synthesis Yield (%) | Purity (HPLC, %) | DC50 (nM) | Dmax (%) | Reference |
| Example-PROTAC-1 | BRD4 | HeLa | 45 | >98 | 50 | >90 | [2] |
| Example-PROTAC-2 | KRAS G12D | PANC 04.03 | 52 | >99 | 87.8 | Not Reported | [11] |
| Example-PROTAC-3 | HDAC3 | HCT116 | 38 | >95 | 440 | 77 | [12] |
Note: The data presented in this table are for illustrative purposes and are derived from various published sources on different PROTACs. Actual results will vary depending on the specific POI ligand and experimental conditions.
Conclusion
This document provides a comprehensive guide for the synthesis, purification, and characterization of PROTACs using this compound. By following these detailed protocols, researchers can efficiently generate and evaluate novel protein degraders for various therapeutic targets. The successful synthesis and biological validation of these molecules will contribute to the advancement of targeted protein degradation as a powerful therapeutic modality.
References
- 1. Figure 1, [The ubiquitin-proteasome pathway. The components...]. - Annual Reviews Collection - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. lifesensors.com [lifesensors.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. academic.oup.com [academic.oup.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for Amine-Reactive Coupling with Thalidomide-O-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG4-Acid is a functionalized building block crucial in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1] This molecule incorporates the thalidomide (B1683933) moiety, which serves as a ligand for the E3 ligase Cereblon (CRBN), connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid.[2] The PEG linker enhances solubility and provides spatial orientation for the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[3] The terminal carboxylic acid allows for covalent conjugation to primary amine groups present on a target protein ligand, typically through the formation of a stable amide bond. This document provides detailed protocols and technical data for the amine-reactive coupling of this compound.
Principle of the Reaction
The conjugation of this compound to an amine-containing molecule, such as a protein ligand, is achieved via a two-step, one-pot carbodiimide (B86325) coupling reaction. The most common method utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
-
Activation of the Carboxylic Acid: EDC reacts with the terminal carboxyl group of this compound to form a highly reactive O-acylisourea intermediate.
-
Formation of a Semi-Stable NHS Ester and Amide Bond Formation: This unstable intermediate is susceptible to hydrolysis. The addition of NHS mitigates this by converting the O-acylisourea to a more stable NHS ester. This amine-reactive ester then readily reacts with a primary amine on the target ligand to form a stable amide bond, releasing NHS. The activation step is most efficient at a slightly acidic pH (4.5-6.0), while the subsequent reaction with the amine is favored at a physiological to slightly basic pH (7.2-8.0).[4]
Quantitative Data for Amine-Reactive Coupling
The following tables provide recommended starting parameters for the conjugation of this compound to an amine-containing protein ligand using EDC/NHS chemistry. Optimization may be required depending on the specific properties of the ligand.
Table 1: Reagent Concentrations and Molar Ratios
| Reagent | Recommended Molar Excess (over Protein Ligand) | Typical Concentration |
| This compound | 1.5 - 10-fold | 5-10 mM |
| EDC | 2 - 5-fold (over this compound) | 10-50 mM |
| NHS/Sulfo-NHS | 1.2 - 2-fold (over this compound) | 10-20 mM |
| Protein Ligand | 1-fold | 1-5 mg/mL |
Table 2: Reaction Conditions
| Parameter | Recommended Condition | Notes |
| Activation Step | ||
| pH | 4.5 - 6.0 | Use a non-amine, non-carboxylate buffer (e.g., MES). |
| Temperature | Room Temperature (20-25°C) | |
| Time | 15 - 30 minutes | |
| Conjugation Step | ||
| pH | 7.2 - 8.0 | Adjust pH with a non-amine buffer (e.g., PBS). |
| Temperature | Room Temperature (20-25°C) or 4°C | Reaction at 4°C can proceed overnight. |
| Time | 2 hours to overnight | |
| Quenching | ||
| Quenching Reagent | 20-50 mM Tris, Glycine, or Hydroxylamine | To consume unreacted NHS esters. |
| Time | 15 - 30 minutes |
Experimental Protocols
Materials and Reagents
-
This compound
-
Amine-containing protein ligand
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Desalting columns or dialysis cassettes for purification
Protocol for Conjugation of this compound to a Protein Ligand
-
Reagent Preparation:
-
Equilibrate this compound, EDC, and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMF or DMSO (e.g., 10 mg/mL).
-
Prepare a solution of the amine-containing protein ligand in Coupling Buffer at a suitable concentration (e.g., 1-5 mg/mL).
-
Immediately before use, prepare fresh solutions of EDC and NHS/Sulfo-NHS in Activation Buffer.
-
-
Activation of this compound:
-
In a reaction tube, combine the desired amount of this compound stock solution with Activation Buffer.
-
Add a 2 to 5-fold molar excess of EDC and a 1.2 to 2-fold molar excess of NHS/Sulfo-NHS relative to the this compound.
-
Vortex briefly to mix and incubate for 15-30 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Protein Ligand:
-
Add the activated this compound solution to the protein ligand solution. A 1.5 to 10-fold molar excess of the activated linker to the protein ligand is a recommended starting point.
-
Ensure the final pH of the reaction mixture is between 7.2 and 8.0. Adjust with Coupling Buffer if necessary.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or rotation.
-
-
Quenching the Reaction:
-
Add Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Conjugate:
-
Remove excess reagents and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis against an appropriate buffer (e.g., PBS).
-
-
Characterization of the Conjugate:
Visualizations
References
- 1. biopharma.co.uk [biopharma.co.uk]
- 2. This compound, 2446382-02-9 | BroadPharm [broadpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. enovatia.com [enovatia.com]
- 6. LC/MS/MS Bioanalysis of Protein-Drug Conjugates-The Importance of Incorporating Succinimide Hydrolysis Products - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Protein Degradation Using Thalidomide-O-PEG4-Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this technology. These heterobifunctional molecules co-opt the cell's natural protein disposal system—the ubiquitin-proteasome system (UPS)—to eliminate specific proteins of interest (POIs).
A PROTAC molecule is composed of three key elements: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. Thalidomide (B1683933) and its derivatives are potent recruiters of the Cereblon (CRBN) E3 ubiquitin ligase. This document provides detailed application notes and protocols for the use of Thalidomide-O-PEG4-Acid , a crucial building block in the synthesis of CRBN-recruiting PROTACs. This molecule incorporates the CRBN-binding thalidomide moiety, a flexible four-unit polyethylene (B3416737) glycol (PEG) linker, and a terminal carboxylic acid group for straightforward conjugation to a POI-binding ligand.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The fundamental principle behind a thalidomide-based PROTAC is the formation of a ternary complex between the POI and the CRBN E3 ligase. The thalidomide portion of the PROTAC binds to CRBN, while the other end of the molecule binds to the target protein. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. This process is catalytic, allowing a single PROTAC molecule to induce the degradation of multiple POI molecules.
Data Presentation: Quantitative Analysis of Protein Degradation
The efficacy of a PROTAC is primarily assessed by its half-maximal degradation concentration (DC50) and the maximum percentage of protein degradation (Dmax). The following table presents representative data for a hypothetical PROTAC synthesized using this compound targeting Bromodomain-containing protein 4 (BRD4), a well-studied target in cancer. This data is illustrative of typical results obtained from Western Blotting or quantitative proteomics experiments.[1]
| Parameter | PROTAC-BRD4 (this compound based) | Cell Line | Treatment Time (hours) |
| DC50 (nM) | 15 | HeLa | 24 |
| Dmax (%) | >90 | HeLa | 24 |
| DC50 (nM) | 25 | HEK293T | 24 |
| Dmax (%) | >85 | HEK293T | 24 |
Experimental Protocols
A comprehensive evaluation of a PROTAC's activity involves a series of well-defined experiments. Below are detailed protocols for key assays.
Protocol 1: Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Plate cells at a suitable density and treat with a range of PROTAC concentrations (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation: Normalize the protein concentration for all samples and add Laemmli sample buffer. Boil the samples at 95°C for 5 minutes.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein per well, run the gel to separate proteins by size, and then transfer to a membrane.
-
Antibody Incubation: Incubate the membrane with the primary antibody for the POI and the loading control.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal. Quantify band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein remaining relative to the vehicle-treated control to determine DC50 and Dmax values.
Protocol 2: In-Cell Ubiquitination Assay
This assay confirms that the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)
-
Lysis buffer containing deubiquitinase inhibitors (e.g., PR-619)
-
Antibody for immunoprecipitation (IP) of the POI
-
Protein A/G magnetic beads
-
Anti-ubiquitin antibody for Western blotting
Procedure:
-
Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5x DC50) for a shorter time (e.g., 4-6 hours). Include a co-treatment with a proteasome inhibitor like MG132 to allow ubiquitinated protein to accumulate.
-
Cell Lysis: Lyse cells in a buffer containing deubiquitinase inhibitors.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against the POI to capture the target protein.
-
Pull-down: Use Protein A/G beads to pull down the antibody-protein complex.
-
Western Blotting: Elute the captured proteins and analyze by Western blotting using an anti-ubiquitin antibody to detect the ubiquitination of the POI.
Protocol 3: Cell Viability Assay (e.g., MTT or CellTiter-Glo)
This assay assesses the cytotoxic effects of the PROTAC on the cells.
Materials:
-
96-well plates
-
MTT reagent or CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Assay:
-
For MTT: Add MTT reagent to each well and incubate. Then, add a solubilizing agent to dissolve the formazan (B1609692) crystals.
-
For CellTiter-Glo: Add the CellTiter-Glo reagent to each well to induce cell lysis and generate a luminescent signal.
-
-
Data Acquisition: Read the absorbance (MTT) or luminescence (CellTiter-Glo) using a plate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control and determine the IC50 value.
Conclusion
This compound is a versatile and effective building block for the synthesis of PROTACs that recruit the CRBN E3 ligase. The protocols and guidelines presented here provide a solid framework for researchers to synthesize and evaluate novel PROTACs for targeted protein degradation. A rigorous and systematic approach, combining quantitative degradation assays with mechanistic and viability studies, is crucial for the successful development of these promising new therapeutic agents.
References
Application Notes and Protocols for Thalidomide-O-PEG4-Acid in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thalidomide-O-PEG4-Acid is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents designed for targeted protein degradation. This molecule incorporates the thalidomide (B1683933) moiety, which effectively recruits the Cereblon (CRBN) E3 ubiquitin ligase, connected to a 4-unit polyethylene (B3416737) glycol (PEG) linker. The terminal carboxylic acid group allows for straightforward conjugation to a ligand that targets a specific protein of interest (POI) for degradation.
PROTACs function by creating a ternary complex between the E3 ligase, the PROTAC molecule, and the target protein. This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome. This approach offers a significant advantage over traditional inhibitors by eliminating the entire target protein, thereby preventing its scaffolding and non-enzymatic functions.
These application notes provide a comprehensive overview of the use of this compound in the synthesis of a PROTAC targeting the oncogenic phosphatase SHP2 (Src homology 2-containing protein tyrosine phosphatase 2). SHP2 is a key signaling node in various cancers, and its degradation presents a promising therapeutic strategy.[1][2] Detailed protocols for the characterization and evaluation of a hypothetical SHP2-targeting PROTAC, herein named SHP2-Degrader-1 , are provided.
Application: Synthesis of a SHP2-Targeting PROTAC (SHP2-Degrader-1)
This compound serves as the E3 ligase-recruiting component of SHP2-Degrader-1. The synthesis involves the conjugation of this compound with a known SHP2 inhibitor that has a suitable functional group for amide bond formation. A common strategy is to use an SHP2 inhibitor with a primary or secondary amine.
Hypothetical Synthesis Scheme:
References
Troubleshooting & Optimization
Technical Support Center: Improving the Solubility of PROTACs Containing Thalidomide-O-PEG4-Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with PROTACs (Proteolysis Targeting Chimeras) that incorporate a Thalidomide-O-PEG4-Acid linker.
Frequently Asked Questions (FAQs)
Q1: Why do PROTACs containing a this compound linker often have poor solubility?
A1: PROTACs, by their nature, are large molecules that often possess high molecular weight and lipophilicity, placing them in the "beyond Rule of Five" (bRo5) chemical space.[1] This inherent molecular complexity can lead to low aqueous solubility.[2] While the polyethylene (B3416737) glycol (PEG) linker is included to enhance hydrophilicity and water solubility, other components of the molecule, including the thalidomide-based E3 ligase ligand and the target protein binder, can contribute to overall poor solubility.[3][4][5] The terminal carboxylic acid on the PEG linker provides a handle for pH-dependent solubility, which can be leveraged but also means that solubility will be highly dependent on the pH of the experimental medium.[6][7]
Q2: What is the impact of the "acid" functional group on the solubility of my this compound PROTAC?
A2: The terminal carboxylic acid group on your PROTAC is ionizable. Its solubility is therefore highly dependent on the pH of the solution.[7]
-
At acidic pH (below the pKa of the carboxylic acid): The carboxyl group will be protonated (-COOH) and uncharged. This can lead to reduced aqueous solubility.
-
At neutral or basic pH (above the pKa): The carboxyl group will be deprotonated (-COO⁻), forming a carboxylate salt. This charged form is generally more water-soluble.
Therefore, adjusting the pH of your buffers can be a primary and effective strategy to improve the solubility of your PROTAC.[5]
Q3: How does the PEG4 linker influence the properties of the PROTAC?
A3: The PEG4 (four-unit polyethylene glycol) linker serves several important functions:
-
Increases Hydrophilicity: PEG units are hydrophilic and can significantly improve the aqueous solubility of the PROTAC molecule.[3][7]
-
Provides Optimal Spacing: The linker's primary role is to connect the target protein binder and the E3 ligase ligand (thalidomide) and facilitate the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[7]
-
Impacts Permeability: While enhancing solubility, very long or highly polar linkers can sometimes negatively affect cell permeability.[4] The length of the PEG chain is a critical parameter to optimize for balancing solubility, permeability, and degradation efficacy.[4][7]
Q4: What are the downstream consequences of poor PROTAC solubility in my experiments?
A4: Poor solubility can lead to several experimental issues, including:
-
Precipitation in Assays: The PROTAC may precipitate out of solution in aqueous buffers used for cell culture or biochemical assays, leading to an underestimation of its potency (e.g., DC50, IC50).[1]
-
Inaccurate Quantification: Undissolved compound can result in errors when determining the true concentration of stock solutions and in assay wells.[1]
-
Low Bioavailability: In cellular and in vivo studies, poor solubility limits the amount of PROTAC that can cross cell membranes and reach its intracellular target, thereby reducing its efficacy.[1]
-
Irreproducible Results: The extent of precipitation can vary between experiments, leading to high variability and a lack of reproducibility.[1]
Troubleshooting Guide
This guide provides a systematic approach to addressing solubility issues with your this compound PROTAC.
Problem: My PROTAC precipitates when I dilute my DMSO stock solution into an aqueous buffer (e.g., PBS, cell culture media).
Troubleshooting Workflow
Caption: Troubleshooting workflow for PROTAC precipitation.
Solution 1: pH Adjustment
Since your PROTAC has a terminal carboxylic acid, its solubility will increase at a higher pH.
-
Recommendation: Prepare your aqueous buffer at a pH of 7.4 or slightly higher. This will help ensure the carboxylic acid is in its deprotonated (more soluble) carboxylate form. Avoid acidic buffers if possible.
Solution 2: Use of Co-solvents
For in vitro assays, the addition of a small percentage of an organic co-solvent can help maintain solubility.
-
Recommended Co-solvents: PEG 300, PEG 400, ethanol, or N-methyl-2-pyrrolidone (NMP).
-
Procedure:
-
Determine the maximum percentage of the co-solvent that is tolerated by your experimental system (e.g., cell line, enzyme).
-
Prepare your aqueous buffer containing this percentage of the co-solvent.
-
Add the PROTAC DMSO stock solution to the co-solvent-containing buffer slowly while vortexing to prevent localized precipitation.[5]
-
Solution 3: Advanced Formulation Strategies
If simple pH adjustments and co-solvents are insufficient, more advanced formulation techniques may be necessary, especially for in vivo studies.
-
Amorphous Solid Dispersions (ASDs): Dispersing the PROTAC in a polymer matrix (e.g., HPMCAS, Eudragit) can prevent crystallization and enhance apparent solubility by maintaining a supersaturated state.[6][8]
-
Lipid-Based Formulations: Self-nanoemulsifying drug delivery systems (SNEDDS) can be developed by dissolving the PROTAC in a mixture of oils and surfactants. These formulations form fine nanoemulsions upon contact with aqueous media, improving dissolution and absorption.[2][8]
-
Use of Biorelevant Media: The solubility of PROTACs can be significantly higher in buffers that mimic intestinal fluid, such as Fasted-State Simulated Intestinal Fluid (FaSSIF) or Fed-State Simulated Intestinal Fluid (FeSSIF).[9] This is important to consider for predicting oral absorption.
Data on Solubility Enhancement Strategies
The following tables summarize quantitative data on the impact of different formulation strategies on PROTAC solubility.
Table 1: Effect of pH on the Solubility of a PROTAC with a Carboxylic Acid Moiety
| pH of Buffer | Solubility (µg/mL) | Fold Increase (vs. pH 5.0) |
| 5.0 | 5 | 1x |
| 6.8 | 50 | 10x |
| 7.4 | 150 | 30x |
| 8.0 | 250 | 50x |
| Note: Data is representative and illustrates the expected trend for an acidic PROTAC. |
Table 2: Comparison of Formulation Strategies for Improving Apparent Solubility
| Formulation | PROTAC Concentration (µg/mL) | Method |
| Crystalline PROTAC in PBS | < 1 | Thermodynamic Solubility |
| 10% Co-solvent (PEG 400) in PBS | 25 | Kinetic Solubility |
| Amorphous Solid Dispersion (20% loading in HPMCAS) | 120 | Supersaturation Assay |
| SNEDDS in water | 200+ | Dispersibility Test |
| Note: This table provides a comparative overview of different techniques. Absolute values are compound-dependent.[5][8] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay (Shake-Flask Method)
This assay determines the solubility of a compound when added to an aqueous buffer from a DMSO stock, reflecting conditions often found in biological screening.
Materials:
-
PROTAC stock solution (10-20 mM in 100% DMSO)
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
96-well plates (one for dilution, one for assay)
-
Plate shaker/thermomixer
-
Plate reader (UV-Vis) or LC-MS for quantification
Procedure:
-
Prepare Stock Solution: Ensure your PROTAC is fully dissolved in 100% DMSO.
-
Serial Dilution: Create a serial dilution of the stock solution in a 96-well plate using DMSO.
-
Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of the DMSO dilutions to a 96-well plate containing the aqueous assay buffer (e.g., 198 µL). The final DMSO concentration should be kept low and consistent (typically ≤1%).
-
Incubation: Seal the plate and shake it vigorously on a plate shaker at a controlled temperature (e.g., 25°C or 37°C) for 1-2 hours.[1]
-
Separation of Undissolved Compound: Centrifuge the plate at high speed (e.g., >3000 x g) for 20-30 minutes to pellet any precipitate. Alternatively, use a filter plate to separate the supernatant.
-
Quantification: Carefully transfer the supernatant to a new UV-transparent 96-well plate. Determine the concentration of the dissolved PROTAC using a UV-Vis plate reader against a standard curve prepared in the same buffer/DMSO mixture. LC-MS can also be used for more accurate quantification.[10]
Protocol 2: Thermodynamic Solubility Assay
This assay measures the equilibrium solubility of the solid compound in a buffer over a longer period, which is important for lead optimization and formulation development.
Materials:
-
Solid (crystalline or amorphous) PROTAC
-
Aqueous buffer (e.g., PBS, pH 7.4)
-
Glass vials
-
Vial roller or orbital shaker
-
Centrifuge and/or syringe filters (0.45 µm)
-
HPLC-UV system
Procedure:
-
Add Excess Solid: Add an excess amount of the solid PROTAC to a glass vial containing a known volume of the aqueous buffer (e.g., 1 mL). Ensure there is undissolved solid material at the bottom.
-
Equilibration: Seal the vials and place them on a vial roller or shaker at a constant temperature (e.g., 25°C). Allow the mixture to equilibrate for an extended period (typically 24-48 hours) to ensure the solution is saturated.[9]
-
Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Centrifuge the samples at high speed.
-
Sample Collection: Carefully collect the supernatant. For extra precaution, filter the supernatant through a syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the supernatant with an appropriate solvent (e.g., acetonitrile/water) and determine the concentration of the dissolved PROTAC using a validated HPLC-UV method against a standard curve.[11]
Signaling Pathway and Mechanism of Action
Thalidomide-based PROTACs function by hijacking the Cereblon (CRBN) E3 ubiquitin ligase complex to induce the degradation of a specific target protein.
PROTAC Mechanism of Action
Caption: Mechanism of a thalidomide-based PROTAC.
Pathway Description:
-
Binding: The PROTAC molecule, with its two distinct ends, simultaneously binds to the target Protein of Interest (POI) and the Cereblon (CRBN) protein, which is a substrate receptor for the Cullin 4 (CUL4) E3 ubiquitin ligase complex.[12][13]
-
Ternary Complex Formation: This dual binding brings the target protein and the E3 ligase into close proximity, forming a "ternary complex".[7]
-
Ubiquitination: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin (a small regulatory protein) from a ubiquitin-conjugating enzyme (E2) to the target protein. This process is repeated to form a poly-ubiquitin chain.[13]
-
Proteasomal Degradation: The poly-ubiquitinated target protein is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides, effectively removing it from the cell.[1] The PROTAC molecule is then released and can repeat the cycle.
References
- 1. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Thalidomide-O-PEG4-N3 - CD Bioparticles [cd-bioparticles.net]
- 5. Thalidomide | C13H10N2O4 | CID 5426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound, 2446382-02-9 | BroadPharm [broadpharm.com]
- 7. sygnaturediscovery.com [sygnaturediscovery.com]
- 8. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. enamine.net [enamine.net]
- 11. evotec.com [evotec.com]
- 12. ashpublications.org [ashpublications.org]
- 13. Cereblon - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Low Degradation Efficiency with Thalidomide-O-PEG4-Acid PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low degradation efficiency with Thalidomide-O-PEG4-Acid Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: My this compound PROTAC shows little to no degradation of my target protein. What are the primary checkpoints?
A1: When a PROTAC fails to induce degradation, the issue often lies in one of three areas: the PROTAC molecule itself, the biological context, or the formation of a stable ternary complex. Initial troubleshooting should focus on:
-
Compound Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC. Degradation in storage or media can impact its activity.
-
E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by thalidomide-based PROTACs. Low CRBN expression is a common reason for failure.[1]
-
Target Engagement: Ensure your PROTAC can bind to both the target protein and CRBN independently (binary engagement).
-
The "Hook Effect": At excessively high concentrations, PROTACs can form binary complexes (PROTAC-Target or PROTAC-CRBN) instead of the productive ternary complex (Target-PROTAC-CRBN), which reduces degradation efficiency.[1][2] It is crucial to test a broad range of concentrations (e.g., 1 nM to 10 µM) to identify the optimal window for degradation.[1][2]
Q2: How does the PEG4 linker in my this compound PROTAC influence its efficacy?
A2: The linker is a critical determinant of PROTAC efficacy, influencing the formation and stability of the ternary complex.[3][4][5] The length and composition of the linker are crucial.[3][6] A linker that is too short may cause steric hindrance, while a linker that is too long may not effectively bring the target protein and E3 ligase into close proximity for ubiquitination.[3][4] The PEG4 linker in your PROTAC provides a certain degree of flexibility and hydrophilicity, which can impact solubility and cell permeability.[6] However, the optimal linker length is target-dependent and often requires empirical optimization.
Q3: How can I confirm that my PROTAC is entering the cells and engaging with the target protein and CRBN?
A3: Due to their larger size, poor cell permeability can be a challenge for PROTACs.[2][7][8][9][10][11] To confirm cellular uptake and target engagement, you can perform the following assays:
-
Cellular Thermal Shift Assay (CETSA): This assay can confirm target engagement in a cellular context.
-
NanoBRET: This technology can be used to assess target engagement and ternary complex formation within living cells.
-
Co-Immunoprecipitation (Co-IP): This experiment can be used to pull down the target protein and blot for the presence of CRBN, or vice-versa, in the presence of the PROTAC to confirm ternary complex formation.
Q4: What are potential reasons for observing inconsistent results in my degradation assays?
A4: Inconsistent results can stem from several factors:
-
Cell Passage Number: High passage numbers can lead to changes in protein expression profiles, including your target protein and CRBN. It is recommended to use cells with a low passage number.
-
Compound Stability: Assess the stability of your PROTAC in the cell culture media over the course of your experiment.
-
Experimental Variability: Ensure consistent cell seeding densities, treatment times, and lysis conditions.
Troubleshooting Guide: Low Degradation Efficiency
This guide provides a systematic approach to troubleshooting low degradation efficiency with your this compound PROTAC.
Problem 1: No or Weak Target Degradation Observed
| Possible Cause | Recommended Action |
| Suboptimal Linker Length/Composition | Synthesize and test a series of PROTACs with varying PEG linker lengths (e.g., PEG2, PEG6, PEG8) to identify the optimal length for your specific target.[6][12] |
| Poor Ternary Complex Formation | Perform biophysical assays such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to directly measure the formation and stability of the ternary complex.[4] A co-immunoprecipitation experiment can also provide evidence of ternary complex formation in a cellular context. |
| Low Cell Permeability | Modify the linker to improve physicochemical properties. Consider strategies like incorporating features that favor cell uptake or employing prodrug strategies.[2][11] |
| Incorrect E3 Ligase for Cellular Context | While your PROTAC uses a thalidomide-based ligand for CRBN, consider testing a PROTAC that recruits a different E3 ligase, such as VHL, to see if that improves degradation in your specific cell line.[3] |
| PROTAC is a Substrate for Efflux Pumps | Co-incubate your cells with the PROTAC and a known efflux pump inhibitor. If degradation is enhanced, this suggests that efflux is limiting the intracellular concentration of your PROTAC.[3] |
Problem 2: The "Hook Effect" is Observed
| Possible Cause | Recommended Action |
| High PROTAC Concentrations Favoring Binary Complexes | Perform a wide dose-response experiment to identify the optimal concentration range for degradation and observe the characteristic bell-shaped curve.[2] Test your PROTAC at lower concentrations (nanomolar to low micromolar range) to find the "sweet spot" for maximal degradation.[2] |
| Low Cooperativity in Ternary Complex Formation | Design PROTACs that promote positive cooperativity in ternary complex formation. This can be influenced by the linker design and the specific interactions between the target protein and the E3 ligase. |
Data Presentation: Impact of PEG Linker Length on PROTAC Efficacy
The following table summarizes representative data on the impact of PEG linker length on the degradation of BRD4 by thalidomide-based PROTACs. This data illustrates the "Goldilocks effect," where an optimal linker length is crucial for maximal efficacy.
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observation |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[12] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[12] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[12] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[12] |
| 4-5 | BRD4 | Various | Potent | High | Longer PEG linkers can restore and even enhance degradation efficiency for some targets.[6] |
Mandatory Visualizations
Caption: Mechanism of action for a this compound PROTAC.
References
- 1. Thalidomide-O-PEG4-NHS - CD Bioparticles [cd-bioparticles.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, 2446382-02-9 | BroadPharm [broadpharm.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 9. benchchem.com [benchchem.com]
- 10. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 11. explorationpub.com [explorationpub.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Addressing the Hook Effect in Thalidomide-Based PROTACs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the hook effect in experiments involving thalidomide-based Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of thalidomide-based PROTACs?
A1: The hook effect is a phenomenon observed in PROTAC-mediated protein degradation where an increase in the PROTAC concentration beyond an optimal point leads to a decrease in the degradation of the target protein.[1] This results in a characteristic "bell-shaped" dose-response curve. The underlying cause is the formation of non-productive binary complexes at high PROTAC concentrations (PROTAC-Target Protein or PROTAC-E3 Ligase) which compete with the formation of the productive ternary complex (Target Protein-PROTAC-E3 Ligase) required for ubiquitination and subsequent proteasomal degradation.[2][3][4]
Q2: What are the consequences of the hook effect on experimental results?
Q3: At what concentration range is the hook effect typically observed?
A3: The concentration at which the hook effect becomes apparent varies depending on the specific PROTAC, target protein, and cell line used.[7] However, it is frequently observed at micromolar (µM) concentrations, often starting around 1 µM and becoming more pronounced at higher concentrations.[5][7] Therefore, it is critical to perform dose-response experiments over a wide range of concentrations, from picomolar to high micromolar, to identify the optimal degradation window and the onset of the hook effect.[5]
Q4: How can I confirm that the observed decrease in degradation at high concentrations is due to the hook effect and not other factors like cytotoxicity?
A4: To distinguish the hook effect from cytotoxicity, a cell viability assay (e.g., CellTiter-Glo®) can be performed in parallel with the degradation experiment. If a decrease in target protein degradation at high PROTAC concentrations is not accompanied by a significant decrease in cell viability, the hook effect is the likely cause.[7] Additionally, biophysical assays that directly measure ternary complex formation, such as AlphaLISA or FRET, can provide direct evidence of reduced ternary complex levels at high PROTAC concentrations.[7]
Q5: What strategies can be employed to mitigate the hook effect?
A5: Several strategies can be used to minimize the hook effect:
-
Optimize PROTAC Concentration: The most straightforward approach is to perform a comprehensive dose-response analysis to identify the optimal concentration range that maximizes degradation before the hook effect occurs.[2]
-
Enhance Ternary Complex Stability: Rational design of the PROTAC, particularly the linker, can introduce favorable protein-protein interactions, leading to positive cooperativity.[6] This stabilizes the ternary complex, making its formation more favorable than binary complexes, even at higher concentrations.[6]
-
Time-Course Experiments: Conducting experiments at different time points can help understand the kinetics of degradation and ternary complex formation.[6]
Troubleshooting Guide
Issue 1: A bell-shaped dose-response curve is observed in the degradation assay.
-
Likely Cause: This is a classic indication of the hook effect.[6]
-
Troubleshooting Steps:
-
Confirm and Characterize: Repeat the experiment with a wider and more granular concentration range to fully define the bell-shaped curve.
-
Determine Optimal Concentration: Identify the concentration that yields the maximal degradation (Dmax) and use concentrations at or below this for future experiments.[5]
-
Assess Ternary Complex Formation: Employ biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation, AlphaLISA, TR-FRET) to directly measure ternary complex formation at various PROTAC concentrations.[5][8] A decrease in the ternary complex at high PROTAC concentrations will confirm the hook effect.[8]
-
Issue 2: Weak or no degradation is observed at expected active concentrations.
-
Likely Cause: The tested concentrations may fall entirely within the hook effect region, or there could be other underlying issues.[6]
-
Troubleshooting Steps:
-
Broaden Concentration Range: Test a very wide range of PROTAC concentrations (e.g., pM to high µM) to ensure the optimal window is not missed.[5]
-
Verify Target Engagement: Confirm that the PROTAC can bind to both the target protein and the E3 ligase independently using biophysical assays.
-
Check E3 Ligase Expression: Ensure the cell line used expresses sufficient levels of the recruited E3 ligase (e.g., Cereblon for thalidomide-based PROTACs).[2]
-
Assess Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations.[2] Consider performing a permeability assay if degradation is consistently low.
-
Data Presentation
Table 1: Illustrative Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (nM) | % Target Protein Degradation | Ternary Complex Formation (RFU) |
| 0.1 | 10 | 500 |
| 1 | 40 | 2500 |
| 10 | 85 | 8000 |
| 100 | 95 (Dmax) | 12000 |
| 1000 | 60 | 7000 |
| 10000 | 20 | 1500 |
Table 2: Comparison of Key Parameters for PROTACs With and Without a Pronounced Hook Effect
| PROTAC | DC50 (nM) | Dmax (%) | Hook Effect Observation |
| PROTAC-A | 5 | 95 | Pronounced hook effect observed above 100 nM |
| PROTAC-B | 15 | 92 | Minimal hook effect observed up to 10 µM |
Experimental Protocols
Protocol 1: Western Blotting for PROTAC-Induced Protein Degradation
This protocol outlines the quantification of target protein degradation following PROTAC treatment.
Materials:
-
Cell culture reagents
-
Thalidomide-based PROTAC
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (target protein and loading control)
-
HRP-conjugated secondary antibody
-
ECL substrate
Methodology:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).[8]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.[8]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[8]
-
SDS-PAGE and Western Blotting: Load equal amounts of protein onto an SDS-PAGE gel, transfer to a PVDF membrane, and block the membrane.[8]
-
Antibody Incubation: Incubate the membrane with primary antibodies against the target protein and a loading control, followed by the appropriate HRP-conjugated secondary antibody.[8]
-
Detection and Analysis: Develop the blot using an ECL substrate and quantify band intensities. Normalize the target protein band intensity to the loading control and plot the normalized levels against the PROTAC concentration.[8]
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol describes a proximity-based assay to quantify the formation of the PROTAC-induced ternary complex in vitro.
Materials:
-
Recombinant tagged target protein (e.g., GST-tagged)
-
Recombinant tagged E3 ligase complex (e.g., His-tagged Cereblon)
-
Thalidomide-based PROTAC
-
AlphaLISA anti-tag Donor and Acceptor beads
-
Assay buffer
-
384-well assay plate
Methodology:
-
Reagent Preparation: Prepare solutions of the recombinant target protein, E3 ligase, and serial dilutions of the PROTAC in assay buffer.
-
Assay Assembly: In a 384-well plate, add the target protein, E3 ligase, and the serially diluted PROTAC.[7]
-
Incubation: Incubate the plate at room temperature for 1 hour to allow for complex formation.[7]
-
Bead Addition: Add the AlphaLISA Acceptor and Donor beads to the wells.[7]
-
Incubation in the Dark: Incubate the plate in the dark at room temperature for 1 hour.[7]
-
Signal Detection: Read the plate on an Alpha-enabled plate reader.[7] The signal intensity is proportional to the amount of ternary complex formed.
Protocol 3: In-Cell Ubiquitination Assay
This protocol is to determine if the PROTAC induces ubiquitination of the target protein.
Materials:
-
Cell culture reagents
-
Thalidomide-based PROTAC
-
Proteasome inhibitor (e.g., MG132)
-
Co-immunoprecipitation (Co-IP) lysis buffer
-
Antibody against the target protein
-
Protein A/G beads
-
Antibody against ubiquitin
-
Western blotting reagents
Methodology:
-
Cell Treatment: Treat cells with the desired concentrations of the PROTAC or vehicle control. It is advisable to co-treat with a proteasome inhibitor to allow for the accumulation of ubiquitinated proteins.[5]
-
Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer.[5]
-
Immunoprecipitation: Pre-clear the lysate and then incubate with an antibody against the target protein. Capture the antibody-antigen complex with protein A/G beads.[5]
-
Elution and Western Blotting: Elute the captured proteins and analyze by Western blotting using an antibody against ubiquitin. An increased ubiquitin signal in the PROTAC-treated samples indicates target protein ubiquitination.
Visualizations
Caption: Mechanism of thalidomide-based PROTAC action and the hook effect.
Caption: Experimental workflow for investigating the hook effect.
Caption: Troubleshooting logic for thalidomide-based PROTAC experiments.
References
Technical Support Center: Strategies to Reduce Off-Target Effects of Thalidomide-Based PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thalidomide-based Proteolysis Targeting Chimeras (PROTACs). This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help you mitigate off-target effects and enhance the selectivity of your protein degraders.
Frequently Asked Questions (FAQs)
Q1: What are the primary off-target effects of thalidomide-based PROTACs?
The primary off-target effects originate from the thalidomide (B1683933) moiety (or its analogs, pomalidomide (B1683931) and lenalidomide) itself.[1] These immunomodulatory drugs (IMiDs) function as "molecular glues," reprogramming the Cereblon (CRBN) E3 ligase to recognize and degrade unintended proteins, known as neosubstrates.[1][2] The most well-documented off-target neosubstrates include a family of zinc finger (ZF) transcription factors, such as Ikaros (IKZF1), Aiolos (IKZF3), and SALL4.[1][3] Degradation of these proteins can lead to unintended biological outcomes, including immunomodulatory and potential teratogenic effects.[1][4] Other commonly affected neosubstrates include GSPT1 and CK1α.[2]
Q2: Why do these off-target effects occur?
Off-target effects occur because the thalidomide-based E3 ligase ligand, when bound to CRBN, creates a novel protein-protein interaction surface.[2][5] This new surface can have an affinity for proteins that CRBN would not normally recognize. Zinc finger proteins, for example, can dock onto this IMiD-CRBN interface, leading to their ubiquitination and subsequent degradation by the proteasome.[1][6] This phenomenon is inherent to the molecular glue mechanism of thalidomide and its derivatives.[4]
Q3: What are the main strategies to reduce off-target degradation?
Strategies primarily focus on modifying the thalidomide scaffold to disrupt its interaction with neosubstrates while preserving its ability to recruit CRBN for the degradation of the intended protein of interest (POI). Key approaches include:
-
Modification at the C5 Position: Introducing bulky substituents on the C5 position of the phthalimide (B116566) ring can sterically block the binding of zinc finger proteins to the CRBN-PROTAC complex.[1][6]
-
Masking Hydrogen-Bond Donors: The interaction between the phthalimide ring and neosubstrates involves hydrogen bonds. Masking these donor sites can diminish off-target binding.[1]
-
Linker Optimization: The linker's length, composition, and attachment point to the thalidomide moiety can influence the geometry of the ternary complex, which can be optimized to favor on-target degradation over off-target effects.[7][8]
-
Utilizing Different E3 Ligases: If feasible, redesigning the PROTAC to use a different E3 ligase, such as VHL, can be an effective strategy as VHL has a distinct off-target profile.[1]
Q4: How does the "hook effect" relate to off-target effects?
The "hook effect" occurs at high PROTAC concentrations, where the molecule is in such excess that it predominantly forms separate binary complexes (PROTAC-Target or PROTAC-CRBN) rather than the productive ternary complex (Target-PROTAC-CRBN).[1][9] This not only reduces on-target degradation efficiency but may also exacerbate off-target effects.[8] It is hypothesized that the PROTAC-E3 ligase binary complex may still be capable of recruiting and degrading low-affinity off-target proteins.[3][8] Therefore, careful dose-response optimization is critical to minimize the hook effect and potential off-target consequences.[3]
Troubleshooting Guides
Problem: My PROTAC shows significant degradation of known off-targets (e.g., IKZF1, GSPT1).
| Possible Causes | Recommended Solutions & Experimental Protocols |
| Inherent Neosubstrate Recruitment: The thalidomide/pomalidomide moiety is effectively recruiting its known neosubstrates.[1] | 1. Structure-Guided Redesign: Modify the thalidomide ligand. Introduce bulky groups at the C5 position of the phthalimide ring to sterically hinder neosubstrate binding.[1][6] Synthesize a small library of analogs with different C5 substitutions and screen for reduced off-target degradation via Western blot or proteomics. |
| Suboptimal Linker: The linker length or attachment point favors the formation of an off-target ternary complex.[7] | 2. Linker Optimization: Systematically vary the linker length and attachment point on the thalidomide moiety.[][11] Evaluate each new PROTAC for both on-target and off-target degradation. This is often an empirical process.[8] |
| High PROTAC Concentration: The concentration used is in the range of the "hook effect," which may enhance off-target degradation.[3][8] | 3. Dose-Response Titration: Perform a detailed dose-response experiment over a wide concentration range (e.g., 0.1 nM to 10 µM) to identify the optimal concentration window for maximal on-target degradation with minimal off-target effects.[9] |
Problem: I observe unexpected cellular toxicity or phenotypes not explained by on-target degradation.
| Possible Causes | Recommended Solutions & Experimental Protocols |
| Undiscovered Off-Target Degradation: The PROTAC is degrading one or more unknown proteins, leading to toxicity.[12] | 1. Global Proteomics Analysis: Use unbiased mass spectrometry (MS)-based proteomics to compare protein abundance in cells treated with your PROTAC versus a vehicle control.[12][13] This is the most comprehensive way to identify all protein degradation events. |
| Downstream Signaling Perturbations: Degradation of the target or an off-target protein is disrupting critical signaling pathways.[13] | 2. Pathway Analysis & Transcriptomics: Analyze proteomics data using pathway analysis tools to identify affected signaling networks.[14] Perform RNA-sequencing to distinguish between direct protein degradation and indirect transcriptional effects.[13] |
| General Compound Toxicity: The PROTAC molecule itself has cytotoxic properties independent of protein degradation. | 3. Inactive Control Comparison: Synthesize or obtain an inactive epimer of your PROTAC (e.g., with a modification that prevents CRBN binding).[13] Treat cells with this control at the same concentrations. If toxicity persists, it is likely a degradation-independent effect. Perform cell viability assays (e.g., MTT, CellTiter-Glo) to quantify cytotoxicity.[13] |
Data Presentation
Table 1: Example Quantitative Data for On- and Off-Target Degradation
This table illustrates how to present data comparing the degradation potency (DC₅₀) and maximum degradation (Dₘₐₓ) of a PROTAC for its intended target versus known neosubstrates.
| PROTAC Analog | Target: POI DC₅₀ (nM) | Target: POI Dₘₐₓ (%) | Off-Target: IKZF1 DC₅₀ (nM) | Off-Target: IKZF1 Dₘₐₓ (%) | Off-Target: GSPT1 DC₅₀ (nM) | Off-Target: GSPT1 Dₘₐₓ (%) |
| Original PROTAC | 15 | 95 | 50 | 85 | 120 | 70 |
| C5-Methyl Mod | 20 | 92 | >1000 | 20 | >1000 | 15 |
| C5-Ethyl Mod | 25 | 90 | >2000 | <10 | >2000 | <10 |
| C5-Phenyl Mod | 150 | 60 | >5000 | <5 | >5000 | <5 |
Note: Data is hypothetical and for illustrative purposes. DC₅₀ is the concentration for 50% degradation; Dₘₐₓ is the maximal degradation observed.
Experimental Protocols
Protocol 1: Global Proteomics by Mass Spectrometry to Identify Off-Targets
This protocol provides a workflow for the unbiased identification of off-target protein degradation.[15]
-
Cell Culture and Treatment:
-
Culture human cells (e.g., HEK293T or a relevant cancer cell line) to 70-80% confluency.
-
Treat cells in biological triplicate with:
-
Vehicle control (e.g., DMSO).
-
Your active PROTAC at its optimal degradation concentration.
-
An inactive control PROTAC (if available).
-
-
Incubate for a predetermined time (e.g., 24 hours).
-
-
Sample Preparation:
-
Harvest and wash cells with ice-cold PBS.
-
Lyse cells in a buffer containing urea (B33335) and protease/phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Perform protein reduction, alkylation, and digestion (typically with trypsin).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide samples using a high-resolution mass spectrometer coupled with liquid chromatography.[13]
-
Acquire data in a data-dependent (DDA) or data-independent (DIA) mode.
-
-
Data Analysis:
-
Process the raw MS data using software like MaxQuant or Spectronaut to identify and quantify proteins.[13]
-
Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to controls. A significant negative Log2 fold change with a low p-value suggests potential degradation.[13]
-
Protocol 2: Ternary Complex Formation Assay using Surface Plasmon Resonance (SPR)
This biophysical assay measures the formation and stability of the Target-PROTAC-E3 ligase complex, providing insight into cooperativity.[16][17]
-
Immobilization:
-
Immobilize a high-purity recombinant E3 ligase (e.g., CRBN-DDB1) or the target protein onto an SPR sensor chip.[17]
-
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized protein to determine the binary binding affinity (Kᴅ).[16]
-
Separately, determine the binary Kᴅ of the PROTAC for the other protein partner (the one not immobilized) in solution.
-
-
Ternary Complex Analysis:
-
Inject a solution containing a fixed, saturating concentration of the PROTAC mixed with varying concentrations of the second protein partner over the sensor chip.[17]
-
A significant increase in the response units (RU) compared to the binary interaction indicates the formation of a ternary complex.[17]
-
-
Data Analysis:
-
Analyze the sensorgrams to determine the kinetics (kₐ, kₔ) and affinity (Kᴅ) of the ternary complex.
-
Calculate the cooperativity factor (alpha), where α > 1 indicates positive cooperativity (the binding of one partner enhances the binding of the other).
-
Visualizations
Diagram 1: PROTAC Mechanism and Off-Target Recruitment
Caption: On-target vs. off-target degradation mediated by a thalidomide-based PROTAC.
Diagram 2: Experimental Workflow for PROTAC Optimization
Caption: Iterative workflow for optimizing PROTACs to minimize off-target effects.
Diagram 3: Logic of Mitigation Strategies
Caption: Key strategic approaches to mitigate off-target effects of thalidomide-based PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. promegaconnections.com [promegaconnections.com]
- 3. researchgate.net [researchgate.net]
- 4. youtube.com [youtube.com]
- 5. news.ssbcrack.com [news.ssbcrack.com]
- 6. Proteolysis-targeting chimeras with reduced off-targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rational design of the linkers in targeting chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 9. benchchem.com [benchchem.com]
- 11. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 12. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 13. benchchem.com [benchchem.com]
- 14. Protein Degrader [proteomics.com]
- 15. chempro-innovations.com [chempro-innovations.com]
- 16. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
Technical Support Center: Overcoming Steric Hindrance in PROTACs with Flexible PEG Linkers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to steric hindrance in Proteolysis Targeting Chimeras (PROTACs) by leveraging flexible Polyethylene Glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance in the context of PROTAC ternary complex formation?
A1: Steric hindrance refers to the spatial arrangement of atoms that prevents the productive interaction of molecules. In the context of PROTACs, it occurs when the physical bulk of the target protein of interest (POI) and the E3 ligase prevents them from forming a stable and functional ternary complex (POI-PROTAC-E3 Ligase).[1] This can be caused by a linker that is too short, leading to steric clashes between the two proteins, or an inappropriate linker attachment point on one of the ligands.[2][3]
Q2: What are the signs that steric hindrance might be negatively impacting my PROTAC's efficacy?
A2: Common indicators that steric hindrance may be an issue include:
-
Weak or undetectable ternary complex formation in biophysical assays (e.g., SPR, FRET, ITC).[1]
-
Poor degradation efficiency (high DC50, low Dmax) in cellular assays, despite good binary binding affinities of the warhead and E3 ligase ligand.[1]
-
A significant "hook effect," where degradation efficiency decreases at high PROTAC concentrations due to the formation of unproductive binary complexes.[1][4]
-
Negative cooperativity (α < 1), indicating that the binding of one protein to the PROTAC hinders the binding of the second protein.[1]
Q3: What are the advantages of using flexible PEG linkers to overcome steric hindrance?
A3: Flexible linkers, particularly those containing PEG motifs, offer several advantages in PROTAC design:
-
Enhanced Solubility: PEG linkers are hydrophilic and can significantly improve the aqueous solubility of often large and lipophilic PROTAC molecules, which is crucial for both in vitro assays and in vivo applications.[5][6][7]
-
Conformational Adaptability: The flexibility of PEG chains allows the PROTAC to adopt multiple conformations, increasing the probability of finding an orientation that is energetically favorable for the formation of a stable ternary complex.[8] This adaptability can be critical for accommodating the unique surface topographies of different target proteins and E3 ligases, thereby mitigating potential steric clashes.[3]
-
Modulation of Physicochemical Properties: The inclusion of PEG units can help modulate a PROTAC's cell permeability. While highly hydrophilic linkers can sometimes hinder passive diffusion, the flexibility of PEG can allow the PROTAC to adopt a folded conformation that shields polar surface area, potentially improving cell uptake.[9]
Q4: How does the length of a flexible PEG linker affect PROTAC efficiency?
A4: Linker length is a critical parameter that must be empirically optimized for each POI-E3 ligase pair.[2][]
-
Too Short: A linker that is too short can cause a steric clash, physically preventing the POI and E3 ligase from binding simultaneously to the PROTAC.[2][3] This often results in no protein degradation.
-
Too Long: A linker that is too long may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[2] It can also lead to a more dynamic and less stable ternary complex, which can be detrimental to the ubiquitination process.[8]
-
Optimal Length: An optimal linker length facilitates the formation of a stable and productive ternary complex, leading to potent and efficient protein degradation.[11] For example, studies have shown that for certain targets, a specific atom count in the linker is required for maximal efficacy.[11][12]
Q5: What is the "hook effect" and how is it related to the PROTAC linker?
A5: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at high concentrations of a PROTAC.[13] This occurs because the PROTAC is more likely to form separate binary complexes (PROTAC-POI and PROTAC-E3 ligase) rather than the productive ternary complex required for degradation.[1] A well-designed linker that promotes strong positive cooperativity in the ternary complex can help mitigate the hook effect by stabilizing the ternary complex over the binary ones.[13]
Troubleshooting Guide
Q6: My PROTAC with a PEG linker shows low or no degradation of the target protein. What are the possible causes and solutions?
A6:
| Possible Cause | Troubleshooting Steps & Solutions |
|---|---|
| Suboptimal Linker Length | The chosen linker length may be causing steric hindrance (too short) or inefficient complex formation (too long). Solution: Synthesize a library of PROTACs with varying PEG linker lengths (e.g., from 2 to 8 PEG units) to identify the optimal length for your specific system.[2][12] |
| Poor Cell Permeability | The hydrophilicity of the PEG linker may be hindering the PROTAC's ability to cross the cell membrane.[8] Solution: Synthesize PROTACs with hybrid linkers (e.g., PEG-alkyl) to balance hydrophilicity and hydrophobicity.[14] Assess permeability using a PAMPA or Caco-2 assay.[15][16] |
| Inefficient Ternary Complex Formation | The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required. Solution: Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR) or cellular assays like NanoBRET™.[15][17] This can confirm if the issue lies in complex formation. |
| Compound Instability | The PROTAC may be unstable in the cell culture medium or rapidly metabolized within the cell. Solution: Assess the stability of your PROTAC in media and cell lysate over time using LC-MS.[18] |
Q7: My in vitro biophysical assays show strong ternary complex formation, but I see weak degradation in cells. What should I investigate?
A7: This common discrepancy often points to issues with cell permeability or compound stability.
-
Assess Cell Permeability: As mentioned above, the physicochemical properties of your PROTAC, influenced by the PEG linker, might prevent it from reaching its intracellular target. Use permeability assays to quantify cell uptake.[16]
-
Evaluate Compound Stability: The PROTAC may be rapidly degraded or metabolized by cellular enzymes. Perform stability assays in cell culture media and cell lysates.[18]
-
Consider Efflux: PROTACs can be substrates for cellular efflux pumps. Test for this possibility using efflux pump inhibitors.
-
Verify the Ubiquitination Pathway: Ensure that the chosen E3 ligase is expressed and functional in your cell line and that the target protein has accessible lysine (B10760008) residues for ubiquitination.
Q8: How do I systematically approach the optimization of a PEG linker to overcome potential steric hindrance?
A8: A systematic approach is crucial.
-
Computational Modeling (Optional but Recommended): Use molecular docking and modeling to predict the structure of the ternary complex with different linker lengths. This can help identify potential steric clashes and guide the rational design of your PROTAC library.[4][19]
-
Synthesize a Linker Library: Create a series of PROTACs where the only variable is the length of the PEG linker. It is common to vary the number of ethylene (B1197577) glycol units (e.g., n=2, 3, 4, 5, 6).[12]
-
Evaluate Ternary Complex Formation: Use a biophysical assay (e.g., SPR, ITC, FRET) to measure the binding affinity and cooperativity of ternary complex formation for each PROTAC in the series.[20][]
-
Assess Cellular Degradation: Perform dose-response experiments in a relevant cell line for all synthesized PROTACs. Determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) for each compound.[2][22]
-
Correlate Data: Analyze the relationship between linker length, ternary complex stability, and cellular degradation efficacy to identify the optimal linker.
Quantitative Data Summary
The following tables summarize representative data illustrating the impact of linker composition and length on PROTAC performance.
Table 1: Impact of Linker Length on Degradation of Target Proteins (Note: Data is illustrative and compiled from various sources. Direct comparison across different systems is not always possible.)
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 | Dmax (%) | Reference |
| Estrogen Receptor (ERα) | VHL | Alkyl | 12 | >10 µM | <20% | [11] |
| Estrogen Receptor (ERα) | VHL | Alkyl | 16 | ~1 µM | >80% | [11] |
| Estrogen Receptor (ERα) | VHL | Alkyl | 20 | >10 µM | <20% | [11] |
| TBK1 | Cereblon | Alkyl/Ether | < 12 | No degradation | - | [12] |
| TBK1 | Cereblon | Alkyl/Ether | 21 | 3 nM | 96% | [12] |
| TBK1 | Cereblon | Alkyl/Ether | 29 | 292 nM | 76% | [12] |
Table 2: Comparison of Different Linker Types on BRD4 Degradation (Note: Data is illustrative and compiled from various sources.)
| PROTAC | E3 Ligase | Linker Type | DC50 (nM) | Dmax (%) | Key Observation | Reference |
| dBET1 | VHL | PEG/Alkyl | ~4 nM | >95% | Highly potent and efficient degradation. | [23] |
| MZ1 | VHL | PEG/Alkyl | ~25 nM | >90% | Potent degradation, widely used as a tool compound. | [23] |
| ARV-825 | Cereblon | PEG/Alkyl | <1 nM | >98% | Extremely potent, demonstrates the utility of CRBN. | [23] |
| PROTAC with Rigid Linker | VHL | Piperazine-based | 54 nM | >90% | Rigidity can lead to high potency. | [22] |
Detailed Experimental Protocols
Protocol 1: General Synthesis of a PEGylated PROTAC via Click Chemistry
This protocol describes a convergent synthesis using a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a common and efficient method for PROTAC synthesis.[24]
Materials:
-
POI ligand functionalized with a terminal alkyne.
-
E3 ligase ligand-PEGn-azide intermediate.
-
Copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O).
-
Sodium ascorbate (B8700270).
-
Solvents: tert-Butanol (t-BuOH) and water.
-
LC-MS for reaction monitoring.
-
Preparative HPLC for purification.
Procedure:
-
Dissolve the POI ligand-alkyne (1.0 eq) and the E3 ligase ligand-PEGn-azide (1.0-1.2 eq) in a 1:1 mixture of t-BuOH and water.
-
Prepare a fresh aqueous solution of sodium ascorbate (e.g., 1 M).
-
In a separate vial, prepare a fresh aqueous solution of CuSO4·5H2O (e.g., 0.5 M).
-
Add the sodium ascorbate solution (e.g., 0.5 eq) to the reaction mixture, followed by the CuSO4·5H2O solution (e.g., 0.1 eq).
-
Stir the reaction vigorously at room temperature for 12-24 hours. The reaction is often complete when the solution turns from colorless to a greenish-blue.
-
Monitor the reaction progress by LC-MS until the starting materials are consumed.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative HPLC to yield the final PROTAC.
Protocol 2: Western Blotting for Quantifying Protein Degradation
This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[13][22]
Procedure:
-
Cell Culture and Treatment: Plate cells at a density to be 70-80% confluent on the day of treatment. Treat cells with a range of PROTAC concentrations for a specified duration (e.g., 4, 8, 16, or 24 hours). Always include a vehicle control (e.g., 0.1% DMSO).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal protein loading.
-
SDS-PAGE and Transfer: Denature protein lysates by boiling in Laemmli sample buffer. Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific to your target protein overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin, or Vinculin) to normalize for protein loading.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis: Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the signal. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein remaining relative to the vehicle control to determine DC50 and Dmax values.[13]
Protocol 3: NanoBRET™ Assay for In-Cell Ternary Complex Formation
This assay measures PROTAC-induced proximity between a target protein and an E3 ligase in living cells.[17][]
Materials:
-
Cells co-expressing the POI fused to NanoLuc® luciferase and the E3 ligase (e.g., VHL or Cereblon) fused to HaloTag®.
-
NanoBRET™ Nano-Glo® Substrate.
-
HaloTag® NanoBRET™ 618 Ligand.
-
PROTAC compounds.
Procedure:
-
Plate the engineered cells in a 96-well white assay plate.
-
Prepare serial dilutions of the PROTAC compounds in Opti-MEM® I Reduced Serum Medium.
-
Add the HaloTag® NanoBRET™ 618 Ligand to the PROTAC dilutions.
-
Add the PROTAC/HaloTag® ligand mixture to the cells and incubate.
-
Prepare the NanoBRET™ Nano-Glo® Substrate detection reagent according to the manufacturer's protocol.
-
Add the detection reagent to all wells.
-
Read the plate on a luminometer equipped with two filters to detect donor emission (460 nm) and acceptor emission (618 nm).
-
Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. Plot the ratio against the PROTAC concentration to determine the EC50 for ternary complex formation.[15]
Mandatory Visualizations
Caption: PROTAC-mediated protein degradation pathway.
Caption: A logical workflow for troubleshooting lack of PROTAC activity.
Caption: A typical workflow for the design and evaluation of PROTACs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 4. Rationalizing PROTAC-mediated Ternary Complex Formation using Rosetta - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
- 6. The Essential Role of Linkers in PROTACs [axispharm.com]
- 7. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 11. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. benchchem.com [benchchem.com]
- 16. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 17. The Development and Application of Biophysical Assays for Evaluating Ternary Complex Formation Induced by Proteolysis Targeting Chimeras (PROTACS) [jove.com]
- 18. benchchem.com [benchchem.com]
- 19. Unraveling the Role of Linker Design in Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mechanistic and Structural Features of PROTAC Ternary Complexes | Springer Nature Experiments [experiments.springernature.com]
- 22. benchchem.com [benchchem.com]
- 23. Current strategies for the design of PROTAC linkers: a critical review [explorationpub.com]
- 24. benchchem.com [benchchem.com]
Technical Support Center: Improving Metabolic Stability of PROTACs with PEG Linkers
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working to enhance the metabolic stability of Proteolysis-Targeting Chimeras (PROTACs) featuring polyethylene (B3416737) glycol (PEG) linkers.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolic liabilities of PROTACs with PEG linkers?
PROTACs containing PEG linkers are susceptible to metabolic degradation, primarily through oxidation of the ether linkages by cytochrome P450 (CYP) enzymes in the liver. This can lead to O-dealkylation and subsequent fragmentation of the PROTAC molecule. The flexibility of the PEG chain can also expose other parts of the PROTAC, such as amide bonds, to enzymatic hydrolysis.
Q2: How does the length of a PEG linker impact the metabolic stability of a PROTAC?
The length of the PEG linker is a critical parameter influencing a PROTAC's metabolic stability. While a longer PEG linker can improve solubility, it may also increase the likelihood of metabolism. Conversely, a shorter linker might sterically hinder the binding of metabolic enzymes, thereby improving stability. However, an optimal linker length is crucial for forming a productive ternary complex between the target protein and the E3 ligase for efficient protein degradation. For most PROTACs, as the length of the linker increases, the metabolic stability of the molecule tends to decrease.[]
Q3: Can incorporating rigid moieties into a PEG linker improve metabolic stability?
Yes, introducing rigid structural elements such as piperazine (B1678402), piperidine, or triazole rings within or adjacent to the PEG linker can shield the molecule from metabolic enzymes. These rigid structures can also pre-organize the PROTAC into a more favorable conformation for ternary complex formation, potentially leading to improved efficacy.
Q4: What is the "hook effect" and how can PEG linker design influence it?
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This is because at these concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target or PROTAC-E3 ligase) rather than the productive ternary complex required for degradation. The length and flexibility of the PEG linker can influence the concentration at which this effect becomes prominent. A well-designed linker that promotes positive cooperativity in ternary complex formation can help mitigate the hook effect.
Q5: How does a PEG linker affect the permeability of a PROTAC?
PEG linkers are hydrophilic and can increase the water solubility of PROTACs.[2] However, they can also increase the polar surface area, which may reduce passive cell permeability.[3] There is often a trade-off between solubility and permeability that needs to be optimized for each specific PROTAC. In some cases, replacing a PEG linker with a more hydrophobic alkyl linker has been shown to improve permeability.[4]
Troubleshooting Guides
Issue 1: Low Metabolic Stability in Liver Microsome Assay
-
Observation: Rapid disappearance of the parent PROTAC compound over time when incubated with human liver microsomes (HLM).
-
Possible Cause 1: The PEG linker is a primary site of metabolism.
-
Solution:
-
Synthesize analogs with varying PEG linker lengths: Systematically shorten or lengthen the PEG chain to identify an optimal length that balances metabolic stability and degradation efficacy.
-
Incorporate rigidifying elements: Introduce cyclic moieties like piperazine or triazole into the linker to sterically hinder metabolic enzymes.
-
Replace the PEG linker: Consider alternative linker chemistries, such as alkyl chains, which may exhibit greater metabolic stability.[2]
-
-
-
Possible Cause 2: The warhead or E3 ligase ligand is metabolically labile.
-
Solution:
-
Identify metabolic "hot spots": Use techniques like mass spectrometry to identify the specific sites of metabolism on the PROTAC molecule.
-
Introduce blocking groups: Modify the identified metabolic hot spots with chemically inert groups, such as fluorine atoms, to prevent enzymatic degradation.
-
-
Issue 2: Poor Cell Permeability in Caco-2 Assay
-
Observation: Low apparent permeability coefficient (Papp) in the Caco-2 permeability assay.
-
Possible Cause 1: High polarity of the PEG linker.
-
Solution:
-
Reduce PEG linker length: Shorter PEG chains generally lead to lower polarity and can improve passive diffusion.
-
Incorporate hydrophobic moieties: Replace a portion of the PEG linker with more lipophilic groups, such as a phenyl ring, to enhance permeability.[5]
-
-
-
Possible Cause 2: High molecular weight of the PROTAC.
-
Solution:
-
Optimize warhead and E3 ligase ligand: If possible, select smaller, more potent ligands for the target protein and E3 ligase to reduce the overall molecular weight of the PROTAC.
-
-
-
Possible Cause 3: Active efflux by transporters like P-glycoprotein (P-gp).
-
Solution:
-
Co-dose with a P-gp inhibitor: Perform the Caco-2 assay in the presence of a known P-gp inhibitor (e.g., verapamil) to determine if the PROTAC is a substrate for active efflux.
-
Modify the PROTAC structure: Alter the PROTAC structure to reduce its affinity for efflux transporters.
-
-
Data Presentation
Table 1: Impact of PEG Linker Length on PROTAC Permeability (PAMPA Assay)
| PROTAC Series | Linker Composition | Permeability (Pe) (10⁻⁶ cm/s) | Reference |
| AT Series | 1-unit PEG | 0.005 | [3] |
| AT Series | 2-unit PEG | 0.0025 | [3] |
| MZ Series | 2-unit PEG | 0.6 | [3] |
| MZ Series | 3-unit PEG | 0.03 | [3] |
| MZP Series | 2-unit PEG | N/A | [3] |
| MZP Series | 4-unit PEG | N/A (2-fold less permeable than 2-unit) | [3] |
| AT Series | Alkyl | 0.002 | [3] |
Table 2: Influence of Linker Length on PROTAC Metabolic Stability in Human Hepatocytes
| PROTAC | Linker Composition | Half-life (t₁/₂) (min) | Reference |
| dBet1 | 4 methylene (B1212753) units | 135 | [6] |
| dBet6 | 8 methylene units | 18.2 | [6] |
| PROTAC 33 | 4 methylene units | ~60 | |
| PROTAC 35 | 6 methylene units | ~40 |
Experimental Protocols
Protocol 1: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolic degradation of a PROTAC upon incubation with HLM.
Materials:
-
Test PROTAC
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Positive control (e.g., a compound with known high clearance)
-
Negative control (e.g., a compound with known low clearance)
-
Acetonitrile (B52724) (ACN) with an internal standard
-
LC-MS/MS system
Procedure:
-
Preparation:
-
Prepare a stock solution of the test PROTAC and control compounds in a suitable solvent (e.g., DMSO).
-
Prepare working solutions by diluting the stock solutions in phosphate buffer. The final DMSO concentration in the incubation should be less than 1%.
-
Thaw the HLM on ice.
-
-
Incubation:
-
In a microcentrifuge tube, pre-warm a mixture of HLM and phosphate buffer to 37°C for 5 minutes.
-
Add the test PROTAC to the HLM mixture and pre-incubate for 5 minutes at 37°C.
-
Initiate the reaction by adding the NADPH regenerating system.
-
-
Sampling and Quenching:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a tube containing cold acetonitrile with an internal standard.
-
-
Sample Preparation:
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples to quantify the remaining concentration of the parent PROTAC at each time point.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining PROTAC versus time.
-
Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLint) from the slope of the line.
-
Protocol 2: Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC using a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells
-
Transwell inserts
-
Hanks' Balanced Salt Solution (HBSS)
-
Test PROTAC
-
Lucifer yellow (for monolayer integrity check)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to allow for differentiation and formation of a confluent monolayer.
-
-
Monolayer Integrity Test:
-
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayer.
-
Perform a Lucifer yellow permeability assay to confirm the integrity of the tight junctions.
-
-
Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayer with pre-warmed HBSS.
-
Add the test PROTAC solution in HBSS to the apical (A) side of the Transwell insert.
-
Add fresh HBSS to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points, collect samples from the basolateral side and replace with fresh HBSS.
-
At the end of the experiment, collect the final sample from the apical side.
-
-
Permeability Assay (Basolateral to Apical - B to A):
-
Perform the assay as described above but add the test PROTAC to the basolateral side and collect samples from the apical side to assess active efflux.
-
-
Sample Analysis:
-
Quantify the concentration of the PROTAC in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions.
-
Calculate the efflux ratio (Papp B to A / Papp A to B) to determine if the PROTAC is a substrate for active efflux transporters.
-
Mandatory Visualization
Caption: Troubleshooting workflow for low PROTAC metabolic stability.
Caption: Troubleshooting workflow for poor PROTAC cell permeability.
Caption: PROTAC mechanism of action leading to target protein degradation.
References
- 2. precisepeg.com [precisepeg.com]
- 3. Understanding and Improving the Membrane Permeability of VH032-Based PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Understanding the Metabolism of Proteolysis Targeting Chimeras (PROTACs): The Next Step toward Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Thalidomide-PEG PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of thalidomide-PEG Proteolysis-Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of thalidomide-PEG PROTACs and how can they be removed?
A1: A common and often overlooked impurity arises from a competing nucleophilic acyl substitution reaction alongside the desired nucleophilic aromatic substitution. This byproduct can co-elute with the intended PROTAC during purification.[1] To minimize this contamination, a scavenging strategy using taurine (B1682933) can be employed.[1] Standard purification is typically performed using reversed-phase high-performance liquid chromatography (RP-HPLC) or flash column chromatography to yield the final, pure PROTAC.[2][3]
Q2: Why is maintaining the chiral integrity of the thalidomide (B1683933) moiety important during synthesis and purification?
A2: The thalidomide component of the PROTAC contains a chiral center at the 3-position of the glutarimide (B196013) ring.[4] The two enantiomers can possess different binding affinities for the Cereblon (CRBN) E3 ligase, which can significantly impact the efficacy and selectivity of the PROTAC.[4] Racemization can occur under basic conditions, a common scenario in many synthetic steps.[4] Therefore, it is crucial to monitor and maintain the desired enantiomeric form for consistent biological activity.[4]
Q3: My thalidomide-PEG PROTAC has poor aqueous solubility. What strategies can I employ to improve this for purification and subsequent assays?
A3: Poor aqueous solubility is a frequent challenge with thalidomide-based PROTACs due to their high molecular weight and lipophilicity.[5] Several strategies can be implemented to address this:
-
Linker Modification: The polyethylene (B3416737) glycol (PEG) linker itself is incorporated to enhance solubility.[6][7] Optimizing the length of the PEG chain can be beneficial.
-
Chemical Modification: Introducing fluorine atoms into the linker can modulate lipophilicity and improve permeability.[5]
-
Formulation Strategies: For experimental assays, techniques such as creating amorphous solid dispersions (ASDs), using co-solvents and surfactants, or developing lipid-based formulations can improve solubility.[5]
Q4: What analytical techniques are essential for characterizing the purity and identity of my final PROTAC product?
A4: Thorough characterization is critical to ensure the quality of your purified thalidomide-PEG PROTAC. The following techniques are routinely used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to confirm the chemical structure of the PROTAC.[2]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the exact mass and elemental composition.[2][3] Liquid chromatography-mass spectrometry (LC-MS) is used to assess purity and monitor reaction progress.[2]
-
High-Performance Liquid Chromatography (HPLC): RP-HPLC is a primary method for assessing purity. Chiral HPLC is necessary to determine the enantiomeric excess if racemization is a concern.[4]
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of thalidomide-PEG PROTACs.
| Problem | Potential Cause | Suggested Solution |
| Co-elution of impurities with the desired PROTAC peak in HPLC. | A cryptic impurity from a competing nucleophilic acyl substitution reaction is present.[1] | Employ a taurine scavenger during the synthesis to remove the impurity.[1] Optimize the HPLC gradient and mobile phase to improve separation. |
| Low yield after purification. | The PROTAC may be adsorbing to the column material, or the purification conditions may be suboptimal. | Optimize the synthetic route, including coupling reactions and purification steps.[6] Consider using "click chemistry" for a more efficient final conjugation.[6] Ensure the compound is fully dissolved before loading onto the column. |
| Inconsistent biological activity between batches. | Racemization of the thalidomide chiral center may have occurred.[4] | Monitor the chiral purity of each batch using chiral HPLC. Avoid strongly basic conditions and prolonged reaction times at elevated temperatures during synthesis.[4] |
| Precipitation of the PROTAC during purification or in aqueous buffers. | The PROTAC has poor aqueous solubility.[5] | Modify the linker to improve hydrophilicity.[5] For purification, use a suitable organic solvent system. For biological assays, consider formulation strategies like using co-solvents or creating solid dispersions.[5] |
| Broad or tailing peaks in HPLC. | The PROTAC may be interacting with residual silanols on the column or aggregating. | Add a small amount of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) to the mobile phase to improve peak shape.[4] Ensure the sample is fully dissolved in the mobile phase before injection. |
Experimental Protocols
General Protocol for PROTAC Purification by RP-HPLC
This protocol outlines a general procedure for the purification of a thalidomide-PEG PROTAC.
-
Sample Preparation: Dissolve the crude PROTAC material in a minimal amount of a suitable solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[2]
-
Column and Mobile Phase Selection:
-
Column: A C18 stationary phase is commonly used.
-
Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA) or formic acid.
-
Mobile Phase B: Acetonitrile or methanol (B129727) with 0.1% TFA or formic acid.
-
-
Gradient Elution: A linear gradient from a low to a high percentage of Mobile Phase B is typically employed to elute the PROTAC. The specific gradient will need to be optimized for each compound.
-
Detection: UV detection at a wavelength where the PROTAC has strong absorbance (e.g., 220 nm or 254 nm) is standard.
-
Fraction Collection: Collect fractions corresponding to the desired PROTAC peak.
-
Analysis and Pooling: Analyze the collected fractions by LC-MS to confirm the purity and identity of the PROTAC. Pool the pure fractions.
-
Solvent Removal: Remove the solvent from the pooled fractions, typically by lyophilization, to obtain the purified PROTAC.[2]
Protocol for Monitoring Chiral Purity by Chiral HPLC
This protocol provides a framework for assessing the enantiomeric purity of the thalidomide moiety.
-
Column Selection: Utilize a chiral stationary phase column (e.g., a polysaccharide-based column).
-
Mobile Phase: A normal-phase mobile phase, such as a mixture of hexane (B92381) and isopropanol, is often used.[4] A small amount of an acidic or basic additive may be required to improve peak shape.[4]
-
Isocratic Elution: Isocratic elution is typically used for chiral separations.
-
Detection: UV detection at a suitable wavelength (e.g., 220 nm).[4]
-
Analysis: Inject a racemic standard of the thalidomide analog to determine the retention times of both enantiomers.[4] Inject the purified PROTAC sample to determine the ratio of the two enantiomers and calculate the enantiomeric excess.
Visualizations
Caption: Mechanism of action of a thalidomide-PEG PROTAC.
Caption: A typical workflow for PROTAC purification.
Caption: Base-catalyzed racemization of the thalidomide moiety.
References
Technical Support Center: Cell-based Assay Optimization for Thalidomide-O-PEG4-Acid PROTACs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thalidomide-O-PEG4-Acid Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of action for a this compound PROTAC?
A1: A this compound PROTAC is a heterobifunctional molecule designed to eliminate specific target proteins from cells. It consists of three key components: a ligand that binds to the target protein of interest (POI), a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ubiquitin ligase, and a PEG4 linker that connects the two ligands.[1][2] By simultaneously binding to both the POI and CRBN, the PROTAC forms a ternary complex.[3][4] This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1]
Q2: What are the critical parameters to optimize for a successful cell-based PROTAC assay?
A2: Key parameters to optimize include the choice of cell line, PROTAC concentration, and incubation time. The cell line should express sufficient levels of both the target protein and the recruited E3 ligase (Cereblon for thalidomide-based PROTACs).[5] A dose-response experiment is crucial to determine the optimal PROTAC concentration, as high concentrations can lead to a "hook effect" where degradation is reduced.[3][5] The incubation time should also be optimized to observe maximal degradation, which can vary depending on the target protein's turnover rate.[6][7]
Q3: How do I select an appropriate cell line for my experiment?
A3: The chosen cell line must express detectable levels of your target protein and the specific E3 ligase recruited by your PROTAC (in this case, Cereblon).[5] You can verify the expression levels of both proteins using techniques like Western blotting or qPCR.[4] It is also important to consider the relevance of the cell line to the disease model you are studying.
Q4: What is the typical optimal concentration range for a this compound PROTAC?
A4: The optimal concentration can vary significantly depending on the specific PROTAC and target protein. It is essential to perform a dose-response curve, typically ranging from nanomolar to low micromolar concentrations, to determine the DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum degradation percentage).[6][3]
Q5: How long should I incubate the cells with the PROTAC?
A5: Incubation times can range from a few hours to over 24 hours.[6] A time-course experiment is recommended to identify the optimal duration for achieving maximal degradation. Factors influencing the incubation time include the rate of target protein synthesis and degradation.
Q6: What are the most common methods for detecting and quantifying protein degradation?
A6: Western blotting is the most widely used method to quantify the reduction in target protein levels.[6][8] Other techniques include in-cell Westerns, ELISA, and mass spectrometry-based proteomics.[8][9] For higher throughput screening, reporter systems like HiBiT can be utilized.[8][]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or low protein degradation observed. | Poor Cell Permeability: PROTACs are often large molecules and may not efficiently cross the cell membrane.[2][3] | Modify the linker to improve physicochemical properties.[3] Consider using cell lines with higher permeability or employing transfection reagents. |
| Low E3 Ligase Expression: The chosen cell line may not express sufficient levels of Cereblon (CRBN).[5] | Confirm CRBN expression via Western blot or qPCR.[4] If expression is low, consider using a different cell line or overexpressing CRBN. | |
| Inefficient Ternary Complex Formation: The PROTAC may not effectively bring the target protein and E3 ligase together.[4] | Perform biophysical assays like TR-FRET or co-immunoprecipitation (Co-IP) to confirm ternary complex formation.[3][5] Consider redesigning the linker. | |
| Proteasome Inhibition: Other compounds in the cell culture media or intrinsic cellular resistance might be inhibiting the proteasome. | Include a positive control for proteasome activity, such as treating cells with a known proteasome inhibitor like MG132 alongside the PROTAC.[5] | |
| PROTAC Instability: The PROTAC molecule may be unstable in the cell culture medium. | Assess the stability of the PROTAC in the media over the experimental time course. | |
| High background signal in Western blot. | Non-specific Antibody Binding: The primary or secondary antibody may be binding to other proteins. | Optimize antibody concentrations and blocking conditions. Ensure adequate washing steps. |
| Cell toxicity observed. | Off-target Effects: The PROTAC or its components may be toxic to the cells at the concentrations used. | Perform a cell viability assay (e.g., MTS, CellTiter-Glo) to determine the cytotoxic concentration.[][11] Use the lowest effective concentration for degradation. |
| "Hook Effect" observed (decreased degradation at high PROTAC concentrations). | Formation of Binary Complexes: At high concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex.[3][5] | Perform a wide dose-response experiment to identify the optimal concentration range and observe the characteristic bell-shaped curve.[3] Test lower concentrations of the PROTAC. |
Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for assessing the cytotoxicity of the PROTAC.[11]
Materials:
-
Cells of interest
-
PROTAC compound
-
Cell culture medium
-
96-well opaque-walled plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
Procedure:
-
Seed cells at an appropriate density in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC compound in cell culture medium.
-
Treat the cells with the different concentrations of the PROTAC and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C.
-
Allow the plate to equilibrate to room temperature for about 30 minutes.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the PROTAC concentration to determine the IC50 value.
Western Blotting for Protein Degradation Analysis
This protocol outlines the steps to quantify target protein degradation.[6][1]
Materials:
-
Cells of interest
-
PROTAC compound
-
Vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of the PROTAC or a vehicle control for the desired time.[6]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer.[1] Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[6]
-
Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.[6]
-
SDS-PAGE: Load equal amounts of protein per lane on an SDS-PAGE gel and run the electrophoresis.[6][1]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[6]
-
Immunoblotting:
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.[6]
-
Analysis: Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control.[6]
Quantitative Real-Time PCR (qPCR) for Target mRNA Levels
This protocol is to determine if the observed protein degradation is due to a decrease in mRNA transcription.
Materials:
-
Treated cells from the degradation experiment
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for the target gene and a housekeeping gene (e.g., GAPDH)
-
qPCR instrument
Procedure:
-
RNA Extraction: Extract total RNA from the treated cells using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Set up the qPCR reaction with the cDNA, qPCR master mix, and specific primers for the target gene and a housekeeping gene.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in mRNA expression of the target gene, normalized to the housekeeping gene.
Visualizations
Caption: Mechanism of action for a Thalidomide-based PROTAC.
Caption: Experimental workflow for Western blot-based PROTAC analysis.
Caption: Troubleshooting workflow for lack of PROTAC activity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. PROTAC Molecules Activity and Efficacy Evaluate Service | MtoZ Biolabs [mtoz-biolabs.com]
- 9. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Validation & Comparative
The Crucial Role of Linker Length: A Comparative Guide to Thalidomide-O-PEG4-Acid and Other PEG Linkers in PROTACs
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized therapeutic strategies by enabling the targeted degradation of disease-causing proteins. These heterobifunctional molecules consist of a ligand for the target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting the two. The linker, far from being a mere spacer, is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties and the geometry of the crucial ternary complex (POI-PROTAC-E3 ligase). Among the various linker types, polyethylene (B3416737) glycol (PEG) linkers are widely employed due to their hydrophilicity, biocompatibility, and tunable length.[1][2] This guide provides a comparative analysis of Thalidomide-O-PEG4-Acid and other PEG linker lengths in thalidomide-based PROTACs, which recruit the Cereblon (CRBN) E3 ubiquitin ligase, supported by experimental data.
Impact of PEG Linker Length on PROTAC Efficacy
The length of the PEG linker directly impacts the formation and stability of the ternary complex, which is a prerequisite for the ubiquitination and subsequent proteasomal degradation of the target protein.[3][4] An optimal linker length is essential for productive ubiquitination.[1] A linker that is too short may cause steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can lead to inefficient ubiquitination.[1][] The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[6]
The following tables summarize findings from various studies on thalidomide-based PROTACs, illustrating the impact of PEG linker length on the degradation of different target proteins. It is important to note that direct comparisons across different studies can be challenging due to variations in experimental conditions. However, the collective data provides valuable insights into the general trends of PEG linker length optimization.
Table 1: Comparison of PEG Linker Length on BRD4 Degradation
| PROTAC Linker (PEG Units) | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective.[6] |
| 1 | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency.[6] |
| 2 | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation.[6] |
| 3 | BRD4 | Various | Variable | Variable | Potency can be recovered and is highly dependent on the specific PROTAC architecture.[6] |
| 8 | BRD4 | - | - | - | A PROTAC with an 8-carbon PEG linker showed a 10-fold increase in the potency of target protein ubiquitination compared to shorter linkers in one study.[7] |
Table 2: Comparison of Linker Length on ERα, TBK1, and CDK9 Degradation
| Target Protein | E3 Ligase | Linker Type (Atom Length) | Key Observations on Linker Length | Reference |
| Estrogen Receptor α (ERα) | VHL | PEG (12 and 16 atoms) | A 16-atom PEG linker was significantly more potent in degrading ERα than a 12-atom linker, despite similar binding affinities.[][8] | [][8] |
| TANK-binding kinase 1 (TBK1) | VHL | Alkyl/Ether (7-29 atoms) | No degradation activity was observed with linkers shorter than 12 atoms. Potency peaked with a 21-atom linker (DC50 = 3 nM, Dmax = 96%).[9][10] | [9][10] |
| Cyclin-dependent kinase 9 (CDK9) | VHL | - | Linker optimization is crucial for achieving potent and selective degradation.[1] | [1] |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action and the experimental approaches used to evaluate these PROTACs, the following diagrams illustrate key processes.
References
- 1. benchchem.com [benchchem.com]
- 2. PEG Linkers for PROTAC Synthesis | Biopharma PEG [biochempeg.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. lifesensors.com [lifesensors.com]
- 8. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 9. benchchem.com [benchchem.com]
- 10. explorationpub.com [explorationpub.com]
A Comparative Guide to Thalidomide-O-PEG4-Acid and Pomalidomide-Based Linkers in Targeted Protein Degradation
In the rapidly advancing field of targeted protein degradation (TPD), the strategic design of Proteolysis Targeting Chimeras (PROTACs) is paramount to achieving therapeutic success. PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker.[1] Among the most utilized E3 ligase recruiters are derivatives of thalidomide (B1683933) and its analog pomalidomide (B1683931), which engage the Cereblon (CRBN) E3 ligase complex.[1][2]
This guide provides an objective comparison between Thalidomide-O-PEG4-Acid and pomalidomide-based linkers, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics, supported by experimental data and detailed methodologies.
Structural and Functional Overview
The choice between a thalidomide or pomalidomide-based linker can significantly influence the efficacy, selectivity, and physicochemical properties of the resulting PROTAC.
This compound incorporates the thalidomide scaffold, functionalized with a 4-unit polyethylene (B3416737) glycol (PEG) linker terminating in a carboxylic acid. The PEG linker enhances solubility and provides spatial separation between the CRBN ligand and the POI-binding ligand. The terminal acid group allows for conjugation to amine-containing moieties on the POI ligand via amide bond formation.[3]
Pomalidomide-based linkers utilize the pomalidomide core, which is a structural analog of thalidomide.[2] Pomalidomide offers a versatile point for linker attachment, typically at the C4 or C5 position of the phthalimide (B116566) ring, which is often directed away from the CRBN binding interface.[1][4] This allows for greater flexibility in linker design without compromising E3 ligase engagement.[1]
Performance Comparison
The efficacy of a PROTAC is determined by several key factors, including its binding affinity to both the target protein and the E3 ligase, the stability of the ternary complex (POI-PROTAC-E3 ligase), and the subsequent efficiency of protein degradation.
Quantitative Data Summary
The following tables summarize key performance data for thalidomide and pomalidomide-based PROTACs. It is important to note that data is compiled from different studies, and experimental conditions may vary.
Table 1: Cereblon (CRBN) Binding Affinity
| Compound | Dissociation Constant (Kd) | Reference |
| Thalidomide | ~250 nM | [5][6] |
| Pomalidomide | ~157 nM | [5][6] |
Table 2: Comparative Degradation Efficiency of BRD4-Targeting PROTACs
Note: Direct head-to-head comparisons across different studies can be challenging due to variations in experimental conditions, cell lines, and linker compositions.
| E3 Ligase Ligand | Linker Type | Target Protein | DC50 | Dmax | Reference |
| Thalidomide-based | PEG | BRD4 | Variable, can be < 0.5 µM with optimized linker | >90% | [7] |
| Pomalidomide-based | Various | BRD4 | Generally potent, with some examples < 1 nM | >90% | [] |
Pomalidomide generally exhibits a stronger binding affinity for CRBN compared to thalidomide, which can lead to more efficient formation of the ternary complex and subsequent protein degradation.[1][5][6] This often translates to more potent PROTACs with lower DC50 (half-maximal degradation concentration) and higher Dmax (maximal degradation) values.[6]
Selectivity and Off-Target Effects
A significant consideration with pomalidomide-based PROTACs is the potential for off-target degradation of endogenous proteins, particularly zinc-finger transcription factors.[6][9] However, research has demonstrated that functionalization at the C5 position of the pomalidomide phthalimide ring can significantly mitigate these off-target effects by sterically hindering interactions with neosubstrates.[6][9]
Synthesis and Linker Design
The synthesis of PROTACs involves the conjugation of the E3 ligase ligand-linker moiety to the POI-binding ligand.
This compound provides a straightforward conjugation handle. The terminal carboxylic acid can be activated (e.g., with EDC or HATU) to react with primary or secondary amines on the POI ligand, forming a stable amide bond.[3]
Pomalidomide-based linkers offer more diverse synthetic strategies. The amino group on the phthalimide ring provides a convenient point for linker attachment.[1] Azide-functionalized pomalidomide linkers, such as Pomalidomide-C5-azide, are particularly versatile, enabling efficient conjugation to alkyne-modified POI ligands via copper-catalyzed "click chemistry".[4][10]
Experimental Protocols
The evaluation of PROTACs incorporating these linkers requires a series of robust experimental protocols to determine their biochemical and cellular activity.
Western Blotting for Protein Degradation
This is a fundamental assay to quantify the degradation of the target protein.
-
Cell Culture and Treatment: Plate cells (e.g., a relevant cancer cell line) and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTAC for a specified time course (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of total protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH or β-actin) should also be used.
-
Detection and Analysis: Use a secondary antibody conjugated to horseradish peroxidase (HRP) or a fluorescent dye for detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
-
Data Analysis: Plot the percentage of remaining protein against the PROTAC concentration to determine the DC50 and Dmax values.
Cell Viability Assay
This assay assesses the cytotoxic effect of the PROTAC on cells.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Treat the cells with a serial dilution of the PROTAC for a defined period (e.g., 72 hours).
-
Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, MTS, or resazurin) and measure the signal according to the manufacturer's instructions.
-
Data Analysis: Normalize the data to the vehicle-treated control and plot cell viability against the PROTAC concentration to determine the IC50 value.
Mandatory Visualizations
// Nodes POI [label="Protein of Interest (POI)", fillcolor="#F1F3F4", fontcolor="#202124"]; PROTAC [label="PROTAC\n(Thalidomide/Pomalidomide-Linker-POI Ligand)", fillcolor="#FBBC05", fontcolor="#202124"]; CRBN [label="Cereblon (CRBN)\nE3 Ligase", fillcolor="#F1F3F4", fontcolor="#202124"]; Ternary_Complex [label="Ternary Complex\n(POI-PROTAC-CRBN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Ubiquitination [label="Poly-ubiquitination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Proteasome [label="26S Proteasome", fillcolor="#34A853", fontcolor="#FFFFFF"]; Degradation [label="Degradation of POI", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style="dashed"];
// Edges POI -> Ternary_Complex [dir=none]; PROTAC -> Ternary_Complex [dir=none]; CRBN -> Ternary_Complex [dir=none]; Ternary_Complex -> Ubiquitination [label="Ub Transfer"]; Ubiquitination -> Proteasome [label="Recognition"]; Proteasome -> Degradation; } caption: Mechanism of action for a CRBN-recruiting PROTAC.
// Nodes Cell_Culture [label="Cell Culture"]; Treatment [label="PROTAC Treatment\n(Dose and Time Course)"]; Lysis [label="Cell Lysis & Protein Extraction"]; Quantification [label="Protein Quantification (BCA)"]; Western_Blot [label="Western Blot Analysis"]; Data_Analysis [label="Data Analysis\n(DC50 and Dmax)"];
// Edges Cell_Culture -> Treatment; Treatment -> Lysis; Lysis -> Quantification; Quantification -> Western_Blot; Western_Blot -> Data_Analysis; } caption: Experimental workflow for PROTAC evaluation.
// Nodes PROTAC [label="PROTAC Molecule", fillcolor="#FBBC05", fontcolor="#202124"]; POI_Ligand [label="POI Ligand", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Linker [label="Linker\n(e.g., PEG4)", fillcolor="#F1F3F4", fontcolor="#202124"]; E3_Ligand [label="E3 Ligase Ligand\n(Thalidomide or Pomalidomide)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; POI [label="Target Protein (POI)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E3_Ligase [label="E3 Ligase (CRBN)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Degradation [label="Protein Degradation", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges PROTAC -> POI_Ligand [label="contains"]; PROTAC -> Linker [label="contains"]; PROTAC -> E3_Ligand [label="contains"]; POI_Ligand -> POI [label="binds to"]; E3_Ligand -> E3_Ligase [label="binds to"]; POI -> Degradation [style=dashed, label="undergoes"]; E3_Ligase -> Degradation [style=dashed, label="mediates"]; } caption: Logical relationship of PROTAC components.
Conclusion
Both this compound and pomalidomide-based linkers are valuable tools in the development of CRBN-recruiting PROTACs. The choice between them depends on the specific goals of the research.
-
Pomalidomide-based linkers are often preferred due to pomalidomide's higher intrinsic binding affinity for CRBN, which frequently results in more potent degraders.[1] The ability to functionalize at the C5 position also provides a strategy to enhance selectivity and mitigate off-target effects.[6][9]
-
This compound represents a readily available building block that allows for the straightforward synthesis of thalidomide-based PROTACs.[3] The incorporated PEG linker can improve the physicochemical properties of the final PROTAC. While potentially less potent than optimized pomalidomide-based counterparts, thalidomide-based degraders can still achieve high efficacy.[7]
Ultimately, a systematic approach involving the synthesis and evaluation of PROTACs with different E3 ligase ligands and linkers is essential for identifying the optimal degrader for a specific protein of interest.
References
- 1. benchchem.com [benchchem.com]
- 2. Rapid synthesis of pomalidomide-conjugates for the development of protein degrader libraries - Chemical Science (RSC Publishing) DOI:10.1039/D0SC05442A [pubs.rsc.org]
- 3. This compound, 2446382-02-9 | BroadPharm [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the DDB1-CRBN E3 ubiquitin ligase in complex with thalidomide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Validating On-Target Degradation of Thalidomide-O-PEG4-Acid PROTACs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to eliminate disease-causing proteins by coopting the cell's natural protein disposal machinery. This guide provides a comparative framework for validating the on-target degradation of PROTACs synthesized using a Thalidomide-O-PEG4-Acid linker. This component serves to recruit the Cereblon (CRBN) E3 ubiquitin ligase, initiating the process of targeted protein degradation.
The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the protein of interest (POI). Key metrics for evaluating performance are the half-maximal degradation concentration (DC50) and the maximum percentage of degradation (Dmax).[1] A lower DC50 and a higher Dmax are indicative of a more potent and efficacious PROTAC.
Comparative Performance of Thalidomide-Based PROTACs
| PROTAC (Target) | E3 Ligase Ligand | Linker Type | DC50 | Dmax (%) | Cell Line | Reference |
| RC-3 (BTK) | Thalidomide (B1683933) | PEG-based | 19 nM | >95% | Mino | [2] |
| Representative BRD4 PROTAC | Thalidomide | PEG-based | 50 nM | >90% | HEK293 | [3] |
Note: The data presented is compiled from different studies, and experimental conditions may vary. The "Representative BRD4 PROTAC" data is illustrative for a PROTAC with a short PEG linker.[3]
Signaling Pathway and Experimental Workflow
To understand the mechanism of action and the process of validation, the following diagrams illustrate the signaling pathway of a thalidomide-based PROTAC and the general experimental workflow for assessing on-target degradation.
Caption: Mechanism of CRBN-mediated protein degradation by a Thalidomide-based PROTAC.
Caption: Experimental workflow for determining DC50 and Dmax of a PROTAC.
Experimental Protocols
Accurate validation of on-target degradation is crucial for the development of effective PROTACs. The following is a detailed protocol for Western Blot analysis, a standard method for quantifying protein degradation.
Western Blot for Quantitative Analysis of On-Target Protein Degradation
Objective: To quantify the levels of a target protein in cells following treatment with a this compound PROTAC.
Materials:
-
Cell line expressing the protein of interest
-
This compound PROTAC
-
Vehicle control (e.g., DMSO)
-
Cell culture medium and supplements
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific to the protein of interest
-
Primary antibody for a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Allow cells to adhere overnight.
-
Prepare serial dilutions of the PROTAC in complete growth medium.
-
Treat cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours).[4]
-
Include a vehicle-only control (e.g., DMSO).[4]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, aspirate the medium and wash the cells once with ice-cold PBS.[1]
-
Add an appropriate volume of ice-cold lysis buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.[1]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add Laemmli sample buffer to each lysate.
-
Boil the samples at 95°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[1]
-
Incubate the membrane with the primary antibody against the target protein diluted in blocking buffer overnight at 4°C.[1]
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the target protein band to the corresponding loading control band.
-
Calculate the percentage of remaining protein relative to the vehicle-treated control and plot the values against the PROTAC concentration to determine the DC50 and Dmax.[4]
-
Control Experiments for Validation
To ensure that the observed protein depletion is a direct result of the PROTAC's intended mechanism, the following control experiments are essential:
-
Proteasome Inhibition: Pre-treat cells with a proteasome inhibitor (e.g., MG132) before adding the PROTAC. The rescue of the target protein from degradation confirms a proteasome-dependent mechanism.[5]
-
E3 Ligase Ligand Competition: Co-treat cells with the PROTAC and an excess of free thalidomide. Competition for CRBN binding should prevent the degradation of the target protein.[5]
-
Inactive Epimer Control: Synthesize and test an inactive epimer of the thalidomide moiety that does not bind to CRBN. This control should not induce degradation of the target protein, demonstrating the necessity of E3 ligase engagement.
References
A Comparative Guide to Western Blotting for Validating Protein Degradation by Thalidomide PROTACs
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of methodologies for validating the efficacy of thalidomide-based Proteolysis Targeting Chimeras (PROTACs). We present a detailed Western blot protocol, compare it with alternative technologies, and provide supporting experimental data and visualizations to facilitate informed decisions in your research.
Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. Thalidomide and its analogs are frequently incorporated into PROTACs as E3 ligase ligands, binding to Cereblon (CRBN) to mediate the degradation of target proteins.[][2] Rigorous validation of target protein degradation is paramount in the development of these novel therapeutics. Western blotting has traditionally been the gold-standard for this purpose.[] This guide details the conventional Western blot protocol and compares it with higher-throughput alternatives, offering a comprehensive overview for researchers in the field.
Quantitative Assessment of PROTAC Efficacy
The efficacy of a PROTAC is primarily determined by two key parameters: the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] These values are typically derived from dose-response curves generated by treating cells with varying concentrations of the PROTAC and quantifying the remaining target protein levels.
Below is a summary of representative quantitative data for thalidomide-based PROTACs targeting various proteins of interest (POIs).
| PROTAC Name | Target Protein (POI) | E3 Ligase Ligand | Cell Line | DC50 | Dmax | Reference |
| dBET1 | BRD4 | Thalidomide | HeLa | 2.84 µM | >95% | [2][4] |
| ARV-825 | BRD4 | Pomalidomide | MM.1S | ~1 nM | >95% | [5] |
| Compound 518 | KRAS G12C | Pomalidomide | NCI-H358 | 0.03 µM | ~90% | [6] |
| Fictional Example | BTK | Thalidomide | MOLM-14 | 25 nM | >95% | [7] |
| Fictional Example | FKBP12 | Pomalidomide | 293T | 10 nM | >98% | [7] |
Signaling Pathway of Thalidomide-Based PROTACs
Thalidomide-based PROTACs function by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and the CRBN E3 ubiquitin ligase complex.[3] This proximity triggers the poly-ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[][3]
Detailed Experimental Protocol: Western Blot for PROTAC-Induced Degradation
This protocol outlines the steps for treating cells with a thalidomide-based PROTAC, preparing cell lysates, and performing a Western blot to quantify the degradation of the target protein.[][5]
Materials:
-
Cell culture reagents
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Electrophoresis and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin, or β-tubulin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.[]
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle-only control (e.g., 0.1% DMSO) for a predetermined time (e.g., 24 hours).[][5]
-
-
Cell Lysis:
-
After treatment, aspirate the media and wash the cells twice with ice-cold PBS.[]
-
Add ice-cold lysis buffer to each dish, scrape the cells, and collect the lysate in a microcentrifuge tube.[]
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.[]
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.[4]
-
Transfer the supernatant (protein lysate) to a new tube.[]
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.[5]
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.[4]
-
Add Laemmli sample buffer to each lysate and boil at 95-100°C for 5-10 minutes to denature the proteins.[]
-
Load equal amounts of protein (e.g., 20-30 µg) per lane of an SDS-PAGE gel.[4]
-
Run the gel at a constant voltage until the dye front reaches the bottom.[4]
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[]
-
Incubate the membrane with the primary antibody against the target protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.[]
-
Wash the membrane three times with TBST for 5-10 minutes each.[5]
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[]
-
Wash the membrane three times with TBST.[5]
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.[]
-
Quantify the intensity of the bands using densitometry software.[]
-
Normalize the level of the target protein to the corresponding loading control.[]
-
Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[]
-
Experimental Workflow for Western Blot Analysis
The following diagram illustrates the key steps in the Western blot workflow for assessing PROTAC-mediated protein degradation.
Comparison of Protein Degradation Validation Methods
While Western blotting is a reliable method, it can be time-consuming and semi-quantitative.[8] Newer technologies offer higher throughput and more quantitative data.[8] Here's a comparison of traditional Western blot with Capillary Western Blot (Jess) and the HiBiT Lytic Detection System.
| Feature | Traditional Western Blot | Capillary Western Blot (Jess) | HiBiT Lytic Detection System |
| Principle | Gel electrophoresis, antibody-based detection on a membrane.[] | Automated capillary-based protein separation and immunodetection.[8] | Bioluminescent detection of a tagged protein in cell lysate.[9][10] |
| Throughput | Low to medium | High (24 samples per run).[8] | High (plate-based format).[11] |
| Time to Result | 1-2 days | ~3-5 hours.[8] | < 1 hour.[12] |
| Hands-on Time | High | Low (fully automated). | Low (simple reagent addition).[10] |
| Quantification | Semi-quantitative, requires careful normalization.[8] | Highly quantitative and reproducible.[13] | Highly quantitative with a broad dynamic range.[8][9] |
| Sample Input | High (µg of protein).[8] | Low (nL to µL of lysate).[13] | Low (cell lysate from multi-well plates).[12] |
| Antibody Requirement | Yes, requires specific and validated antibodies.[8] | Yes, but often uses less antibody than traditional Westerns. | No, relies on a genetically encoded tag.[8] |
| Pros | Widely established, no special equipment needed beyond standard lab setup. | Fast, highly quantitative, reproducible, low sample and reagent consumption.[8][13] | Very fast, high-throughput, no antibodies needed, suitable for live-cell kinetics.[8][11] |
| Cons | Labor-intensive, time-consuming, prone to variability, semi-quantitative.[8] | Requires a dedicated instrument. | Requires genetic modification of the target protein (CRISPR knock-in).[9] |
Conclusion
Validating the degradation of a target protein is a critical step in the development of thalidomide-based PROTACs. While traditional Western blotting remains a valuable and widely used technique, researchers should consider the throughput, time, and quantitative needs of their specific projects.[2] For large-scale screening and rapid compound optimization, higher-throughput methods like the Jess system and HiBiT assays offer significant advantages in terms of speed, reproducibility, and data quality.[8] By selecting the appropriate methodology, researchers can efficiently and accurately characterize the efficacy of their PROTAC candidates, accelerating the discovery of novel therapeutics.
References
- 2. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. lifesensors.com [lifesensors.com]
- 7. benchchem.com [benchchem.com]
- 8. selvita.com [selvita.com]
- 9. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds Using HiBiT CRISPR Cell Lines [jove.com]
- 10. HiBiT Protein Tagging Technology [promega.com]
- 11. High-Throughput Cellular Profiling of Targeted Protein Degradation Compounds using HiBiT CRISPR Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. promega.com [promega.com]
- 13. From your peers: PROTAC® Studies Take Off in Drug Discovery, and Jess is on Board :: ProteinSimple [proteinsimple.jp]
Quantitative Proteomics Reveals High Specificity of Thalidomide-O-PEG4-Acid PROTACs in Targeted Protein Degradation
A comparative guide for researchers, scientists, and drug development professionals on assessing the specificity of Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of a representative Thalidomide-O-PEG4-Acid PROTAC with a VHL-based alternative, supported by quantitative proteomics data, detailed experimental protocols, and visualizations of key cellular mechanisms.
Proteolysis Targeting Chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of specific proteins.[1] A frequently employed strategy in PROTAC design involves the use of a thalidomide (B1683933) derivative to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] The specificity of these molecules is of paramount importance to their therapeutic success, as off-target protein degradation can lead to unforeseen cellular consequences.[3] This guide focuses on the robust quantitative proteomics workflows used to evaluate the specificity of a representative this compound PROTAC targeting the bromodomain and extra-terminal domain (BET) protein BRD4, and compares its performance with a VHL-based PROTAC alternative.
Comparative Performance of BRD4-Targeting PROTACs
The efficacy and selectivity of a PROTAC are critically influenced by the choice of E3 ligase ligand and the linker connecting it to the target-binding warhead.[3] Here, we compare a hypothetical, yet representative, this compound-based BRD4 degrader (CRBN-based PROTAC) with a well-characterized VHL-based BRD4 degrader.
Table 1: Comparative Degradation Potency of BRD4-Targeting PROTACs
| PROTAC | E3 Ligase Ligand | Target Protein | Cell Line | DC50 (nM) | Dmax (%) |
| This compound PROTAC | Thalidomide (CRBN) | BRD4 | Jurkat | < 1 | > 95 |
| VHL-based PROTAC | VHL Ligand | BRD4 | VCaP | 1.0 | Not Specified |
This table highlights the high potency of the CRBN-based PROTAC in degrading BRD4 in Jurkat cells. While a direct comparison is challenging due to the use of different cell lines, both PROTACs demonstrate potent, nanomolar degradation capabilities.[3]
Quantitative Proteomics for Unbiased Specificity Profiling
Beyond on-target potency, a global understanding of a PROTAC's impact on the cellular proteome is essential for a thorough evaluation of its specificity. Mass spectrometry-based quantitative proteomics is the gold standard for this assessment, enabling the unbiased identification and quantification of thousands of proteins following PROTAC treatment.[3]
Table 2: Representative Quantitative Proteomics Data for a this compound BRD4 PROTAC
| Protein | UniProt ID | Fold Change vs. Control | p-value | Biological Function |
| On-Target | ||||
| BRD4 | O60885 | -4.5 | < 0.001 | Transcriptional Regulator |
| Known CRBN Neosubstrates | ||||
| IKZF1 (Ikaros) | Q13427 | -2.1 | < 0.05 | Transcription Factor |
| IKZF3 (Aiolos) | Q9UKT9 | -1.8 | < 0.05 | Transcription Factor |
| Potential Off-Targets | ||||
| Protein X | P12345 | -1.5 | > 0.05 (n.s.) | Kinase |
| Protein Y | Q67890 | 1.2 | > 0.05 (n.s.) | Phosphatase |
This data is representative and adapted from studies on similar thalidomide-PEG-BRD4 PROTACs. The fold change indicates the decrease in protein abundance upon treatment with the PROTAC.
The data reveals significant degradation of the intended target, BRD4. As expected with a thalidomide-based PROTAC, a modest degradation of known CRBN "neosubstrates" such as IKZF1 and IKZF3 is also observed.[4] Importantly, no other proteins show a statistically significant decrease in abundance, indicating a high degree of specificity for the on-target protein.
Visualizing the PROTAC Mechanism of Action
The following diagrams illustrate the key steps in PROTAC-mediated protein degradation and the experimental workflow for assessing specificity.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PROTAC specificity.
Quantitative Proteomics Protocol (TMT-based)
This protocol outlines the steps for preparing cell lysates for mass spectrometry-based quantitative proteomics to assess PROTAC selectivity across the entire proteome.
-
Cell Culture and Treatment: Culture cells (e.g., Jurkat) and treat them with the this compound PROTAC at a concentration at or near its DC50 value for the target protein. Include a vehicle control (e.g., DMSO) for comparison.
-
Cell Lysis and Protein Extraction: Harvest the cells and wash them with ice-cold PBS. Lyse the cells in a urea-based lysis buffer (e.g., 8 M urea (B33335) in 50 mM Tris-HCl, pH 8.0) supplemented with protease and phosphatase inhibitors.
-
Protein Digestion: Quantify the protein concentration in each lysate. Take an equal amount of protein from each sample and perform in-solution digestion using trypsin.
-
Tandem Mass Tag (TMT) Labeling: Label the resulting peptides with tandem mass tags (TMT) according to the manufacturer's protocol. This allows for the multiplexing of different samples in a single mass spectrometry run.
-
Mass Spectrometry Analysis: Combine the labeled peptide samples and analyze the mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., MaxQuant, Proteome Discoverer). Identify and quantify thousands of proteins, comparing their abundance between the PROTAC-treated and vehicle-treated samples to identify any proteins that are significantly downregulated.
Orthogonal Validation: Western Blotting
Western blotting is a widely used technique to validate the degradation of specific target proteins identified in the proteomics screen.
-
Cell Culture and Treatment: Plate cells and treat with a dose-response of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration of each lysate.
-
SDS-PAGE and Immunoblotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the target protein (e.g., BRD4) and a loading control (e.g., GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to an enzyme for chemiluminescent detection. Quantify the band intensities to determine the percentage of protein degradation relative to the vehicle control.
Conclusion
The comprehensive and unbiased nature of quantitative proteomics makes it an indispensable tool for evaluating the specificity of PROTACs. The representative data for a this compound BRD4 PROTAC demonstrates high on-target potency and a predictable, limited off-target profile primarily involving known CRBN neosubstrates. For a comprehensive validation strategy, it is recommended to incorporate orthogonal methods like Western Blotting to confirm the proteomics findings and to efficiently determine key degradation parameters such as DC50 and Dmax.[1] By employing these rigorous analytical approaches, researchers can confidently advance the development of highly specific and effective PROTAC-based therapeutics.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. Profiling of diverse tumor types establishes the broad utility of VHL-based ProTaCs and triages candidate ubiquitin ligases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A critical evaluation of the approaches to targeted protein degradation for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetic Properties of Thalidomide-PEG PROTACs
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from occupancy-driven inhibition to event-driven degradation of disease-causing proteins.[1] Thalidomide (B1683933) and its analogs are frequently employed as E3 ligase ligands, recruiting the Cereblon (CRBN) E3 ubiquitin ligase to tag target proteins for proteasomal degradation.[2] The linker connecting the thalidomide moiety to the target protein ligand is a critical determinant of a PROTAC's efficacy and pharmacokinetic (PK) profile.[3] Polyethylene glycol (PEG) linkers are commonly used to improve the solubility and drug-like properties of these often large and complex molecules.[4] This guide provides a comparative analysis of the pharmacokinetic properties of thalidomide-PEG PROTACs against alternatives, supported by experimental data and detailed methodologies.
Quantitative Pharmacokinetic Data
The successful translation of PROTACs into clinical candidates hinges on optimizing their pharmacokinetic properties.[2] The following tables summarize key pharmacokinetic parameters of selected thalidomide-based PROTACs, comparing PEGylated linkers with other linker classes. It is important to note that direct comparisons should be made with caution, as experimental conditions such as dose, administration route, and animal species can significantly influence the results.[2]
Table 1: Pharmacokinetic Parameters of BRD4-Targeting PROTACs with Different Linkers in Mice
| PROTAC | Linker Type | Dose & Route | Cmax (ng/mL) | Tmax (h) | t½ (h) | AUC (ng·h/mL) | Reference |
| ARV-771 | PEG | 1 mg/kg IV | - | - | - | 535.5 | [5] |
| 10 mg/kg SC | 1323.9 | 1.0 | - | 5585.1 | [5] | ||
| dBET1 | PEG | 50 mg/kg IP | 392 (nM) | 0.5 | 6.69 | 2109 | [5] |
| MZ1 | PEG | 5 mg/kg IV | - | - | 1.04 | 2875.2 | [5] |
| 5 mg/kg SC | 1583.9 | 0.5 | 2.95 | - | [5] | ||
| PROTAC with Alkyl Linker | Alkyl | 1 mg/kg IV | 134 | 0.083 | 1.5 | 189 | [6] |
| PROTAC with Piperidine Linker | Piperidine | 5 mg/kg IV | 250 | 0.25 | 2.1 | 450 | This is a representative value based on general knowledge. |
Table 2: In Vitro Permeability and Stability of PROTACs with Different Linkers
| PROTAC | Linker Type | Caco-2 Permeability (Papp, 10⁻⁶ cm/s) | Plasma Stability (% remaining after 1h) | Reference |
| PROTAC with PEG Linker | PEG | 0.5 - 2.0 | >90 | [7][8] |
| PROTAC with Alkyl Linker | Alkyl | 2.0 - 5.0 | >95 | [8] |
| PROTAC with Piperidine Linker | Piperidine | 1.5 - 4.0 | >95 | This is a representative value based on general knowledge. |
Experimental Protocols
The accurate determination of pharmacokinetic parameters is crucial for the evaluation of PROTACs. The following are detailed methodologies for key experiments.
In Vitro Plasma Stability Assay
Objective: To determine the stability of a PROTAC in plasma from different species to predict its in vivo stability.
-
Preparation of PROTAC Stock Solution: Prepare a 10 mM stock solution of the test PROTAC in DMSO.
-
Incubation Mixture Preparation: Dilute the PROTAC stock solution to a final concentration of 1 µM in pre-warmed (37°C) plasma (e.g., human, mouse, rat). The final DMSO concentration should be ≤ 0.5%.
-
Time-Point Sampling: Incubate the mixture at 37°C. At specified time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.
-
Protein Precipitation: Immediately add the aliquot to a tube containing 3 volumes of ice-cold acetonitrile (B52724) with an internal standard to precipitate plasma proteins and stop the reaction.
-
Centrifugation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate or vials for analysis by a validated LC-MS/MS method to quantify the remaining parent PROTAC.
-
Data Analysis: Calculate the percentage of the PROTAC remaining at each time point relative to the 0-minute sample. Determine the half-life (t½) by plotting the natural logarithm of the percent remaining versus time.
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability of a PROTAC using the Caco-2 cell monolayer model, which mimics the human intestinal epithelium.[11]
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) of the monolayer to ensure its integrity. A TEER value above a predetermined threshold (e.g., 200 Ω·cm²) indicates a suitable monolayer.
-
Preparation of Dosing Solution: Prepare a dosing solution of the PROTAC in a transport buffer (e.g., Hank's Balanced Salt Solution with 10 mM HEPES, pH 7.4) at a final concentration of, for example, 10 µM.
-
Permeability Measurement (Apical to Basolateral):
-
Wash the Caco-2 monolayers with pre-warmed transport buffer.
-
Add the PROTAC dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side.
-
Incubate at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral side and replace with fresh buffer.
-
-
Permeability Measurement (Basolateral to Apical): Perform the same procedure as in step 4, but add the dosing solution to the basolateral side and sample from the apical side to determine the efflux ratio.
-
LC-MS/MS Analysis: Quantify the concentration of the PROTAC in the collected samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (dQ/dt) / (A * C₀), where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial drug concentration. The efflux ratio is calculated as Papp (B to A) / Papp (A to B).
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of a PROTAC in mice after intravenous (IV) and oral (PO) or intraperitoneal (IP) administration.[][17]
Protocol:
-
Animal Handling: Use male or female mice (e.g., CD-1 or C57BL/6), typically 8-12 weeks old. Acclimatize the animals for at least 3 days before the experiment.
-
PROTAC Formulation: Formulate the PROTAC in a suitable vehicle for the intended route of administration. For IV administration, a common vehicle is a mixture of DMSO, PEG400, and saline. For oral gavage, a suspension in 0.5% methylcellulose (B11928114) is often used.
-
Dosing:
-
IV Administration: Administer the PROTAC solution as a bolus injection into the tail vein at a specific dose (e.g., 1-5 mg/kg).
-
PO/IP Administration: Administer the PROTAC suspension or solution via oral gavage or intraperitoneal injection at a specific dose (e.g., 10-50 mg/kg).
-
-
Blood Sampling: At predetermined time points post-dose (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 8, 24 hours), collect blood samples (e.g., via tail vein or cardiac puncture for terminal bleed) into tubes containing an anticoagulant (e.g., K₂EDTA).
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract the PROTAC from the plasma samples (e.g., via protein precipitation or liquid-liquid extraction) and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use pharmacokinetic software (e.g., WinNonlin) to perform a non-compartmental analysis of the plasma concentration-time data to determine key parameters such as Cmax, Tmax, t½, AUC, clearance (CL), and volume of distribution (Vd).
Signaling Pathway and Experimental Workflow Diagrams
Visualizing the mechanism of action and experimental processes is crucial for a comprehensive understanding of thalidomide-PEG PROTACs.
Caption: Mechanism of action for a thalidomide-based PROTAC.
Caption: Experimental workflow for pharmacokinetic analysis of PROTACs.
Caption: Downstream signaling of BRD4 and its degradation by a PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 9. charnwooddiscovery.com [charnwooddiscovery.com]
- 10. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Caco-2 Permeability Assay Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 12. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 13. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 14. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 15. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
The Crucial Connecting Piece: An In Vivo Efficacy Comparison of Thalidomide-Based PROTAC Linkers
For researchers, scientists, and drug development professionals, the design of Proteolysis Targeting Chimeras (PROTACs) is a complex process where every component matters. The linker, the chemical bridge between the target-binding warhead and the E3 ligase ligand, plays a pivotal role in the overall efficacy of these novel therapeutics. This guide provides a comparative analysis of the in vivo performance of thalidomide-based PROTACs with different linkers, supported by experimental data and detailed methodologies.
PROTACs are heterobifunctional molecules that harness the cell's own ubiquitin-proteasome system to degrade specific proteins of interest. Those that utilize thalidomide (B1683933) or its analogs recruit the Cereblon (CRBN) E3 ubiquitin ligase to tag the target protein for destruction.[1][2] The linker's length, composition, and attachment point on the thalidomide scaffold can significantly influence the PROTAC's stability, pharmacokinetic properties, and ultimately, its in vivo efficacy.[][4][5]
Quantitative Comparison of Linker Performance
Direct head-to-head in vivo comparisons of different linkers within a single study are not always readily available in published literature. The following tables summarize representative data from various studies to illustrate the impact of linker composition and length on degradation efficiency and in vivo outcomes. It is important to consider that variations in experimental conditions across different studies can influence the results.
Table 1: Impact of Linker Composition on In Vivo Efficacy of BRD4-Targeting PROTACs
| PROTAC ID | Linker Type | Animal Model | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Observations | Reference |
| dBET1 | PEG-based | Human triple-negative breast cancer (TNBC) xenograft | 50 mg/kg, daily i.p. | Significant tumor regression | Demonstrates the in vivo potential of PEGylated linkers in achieving tumor regression. | [6] |
| ARV-771 | Not specified | Castrate-Resistant Prostate Cancer (CRPC) xenograft | 50 mg/kg, daily i.p. | Significant tumor regression | Highlights the potent anti-tumor activity of optimized PROTACs in vivo. | [6] |
| Compound 1B | POE-3 (3-Polyoxyether) | A549 lung cancer xenograft | Not specified | Induced significant degradation of MDM2 | A short polyoxyether linker showed remarkable in vitro antitumor activity and in vivo target degradation. | [7] |
Table 2: Influence of Linker Length on PROTAC Efficacy
| PROTAC Linker | Target Protein | Cell Line | DC50 (µM) | Dmax (%) | Key Observations | Reference |
| 0 (No PEG) | BRD4 | H661 | < 0.5 | > 90 | A short, direct linkage can be highly effective in vitro. | [8] |
| 1 PEG Unit | BRD4 | H661 | > 5 | ~50 | A single PEG unit can significantly reduce degradation potency. | [8] |
| 2 PEG Units | BRD4 | H661 | > 5 | ~60 | Intermediate linker lengths may hinder optimal ternary complex formation. | [8] |
| 16-atom chain | Estrogen Receptor-α | MCF7 | Not specified | Not specified | Determined to be the optimal distance for this specific PROTAC. | [9][10] |
Note: DC50 and Dmax values are typically from in vitro studies but are indicative of the structure-activity relationship that influences in vivo efficacy.
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of PROTACs. Below are generalized protocols for key experiments used to characterize the in vivo performance of thalidomide-based degraders.
In Vivo Efficacy Studies in Xenograft Models
-
Animal Models: The choice of animal model is critical for evaluating a PROTAC. For oncology studies, patient-derived xenograft (PDX) models are often preferred as they better represent the heterogeneity of human cancers. Cell line-derived xenograft (CDX) models are also commonly used.[1]
-
Cell Culture and Implantation:
-
Culture the chosen cancer cell lines under standard conditions.
-
Implant the cells subcutaneously into the flank of immunocompromised mice (e.g., NOD-SCID or nude mice).
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
-
PROTAC Formulation and Administration:
-
Formulate the PROTAC in a suitable vehicle (e.g., a solution of 5% N,N-dimethylacetamide, 15% Solutol HS 15, and 80% water).
-
Administer the PROTAC solution to the treatment group via intraperitoneal (i.p.) injection or oral gavage (p.o.) according to the study design (e.g., daily for 21 days). A vehicle-only group serves as the control.
-
-
Efficacy Assessment:
-
Monitor tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Weigh the tumors and collect blood and other tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analysis.
-
-
Data Analysis: Calculate the Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control.[1]
Pharmacodynamic (PD) Analysis: Western Blot for Target Protein Degradation
This protocol confirms the degradation of the target protein in tumor tissue collected from the efficacy study.
-
Tissue Homogenization and Protein Extraction:
-
Flash-freeze excised tumor samples in liquid nitrogen.
-
Homogenize a small piece of frozen tumor tissue in ice-cold RIPA buffer with protease and phosphatase inhibitors.
-
Centrifuge to collect the protein-containing supernatant.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Incubate the membrane with a primary antibody specific to the target protein. Use a loading control antibody (e.g., anti-GAPDH or anti-β-actin).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and a digital imaging system.
-
Visualizing the Process: Diagrams of PROTAC Mechanisms and Workflows
To better understand the underlying biological processes and experimental designs, the following diagrams illustrate key concepts.
Caption: The catalytic cycle of a thalidomide-based PROTAC.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Impact of linker length on the activity of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Impact of linker length on the activity of PROTACs - Molecular BioSystems (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
Navigating the Safe Disposal of Thalidomide-O-PEG4-Acid: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent compounds like Thalidomide-O-PEG4-Acid are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step information for the safe disposal of this substance.
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Due to the teratogenic nature of the parent compound, thalidomide, all derivatives should be handled with extreme caution, assuming high potency and reproductive toxicity[2][3][4]. Disposal must be conducted in strict accordance with local, regional, and national regulations. Always consult your institution's Environmental Health and Safety (EHS) department before proceeding with any disposal protocol[3].
Key Safety and Hazard Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 2446382-02-9[1][5][6] |
| Molecular Formula | C24H30N2O11[1][5] |
| Molecular Weight | 522.5 g/mol [1][5] |
| Known Hazards | Harmful if swallowed[1]. Suspected of damaging fertility or the unborn child. Very toxic to aquatic life with long-lasting effects[1]. Potential for reproductive harm[2][3][4]. |
| Storage | Store at -20°C or in an inert atmosphere at 2-8°C[5]. |
| Disposal | Dispose of contents/container to an approved waste disposal plant[1]. |
Procedural Workflow for Safe Disposal
The proper disposal of this compound is a multi-step process that prioritizes safety and regulatory compliance. The following diagram illustrates the logical workflow for this procedure.
Caption: Logical workflow for the safe disposal of this compound.
Experimental Protocol: General Disposal Procedure
This protocol outlines the safe collection, segregation, and packaging of this compound waste.
Materials:
-
Personal Protective Equipment (PPE): Safety goggles, lab coat, and chemical-resistant gloves (double-gloving with nitrile gloves is recommended)[4].
-
Designated, sealable, and clearly labeled hazardous waste containers for solid and liquid waste[3][4]. Labels should include the chemical name, hazard symbols (e.g., toxic, reproductive hazard), and the date of waste accumulation[3].
-
Absorbent material for spill cleanup.
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling this compound waste, ensure you are wearing appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves[4].
-
Waste Segregation:
-
Solid Waste: Collect all disposable materials that have come into contact with the compound, including contaminated gloves, weigh boats, pipette tips, and bench paper, in the designated solid hazardous waste container[4].
-
Liquid Waste: Collect all solutions containing this compound in a separate, dedicated liquid hazardous waste container. Do not mix with other chemical waste streams unless explicitly permitted by your institution's EHS department[3][4].
-
Contaminated Labware: Disposable labware should be placed in the solid waste container. Non-disposable glassware should be decontaminated using a validated procedure or disposed of as hazardous waste. Consult your EHS department for appropriate decontamination methods[3].
-
-
Container Management:
-
Use a dedicated, sealable, and clearly labeled hazardous waste container[4].
-
The container should be made of a material compatible with the waste.
-
Label the container with "Hazardous Waste: this compound" and include hazard symbols as required by your institution[4].
-
Keep the hazardous waste container securely sealed when not in use[3].
-
-
Temporary Storage:
-
Documentation: Maintain accurate records of the amount of this compound waste generated and the date of disposal. This documentation is crucial for regulatory compliance[3].
-
Final Disposal:
-
Arrange for the collection of the hazardous waste by a licensed hazardous waste disposal contractor.
-
Dispose of the contents and container at an approved waste disposal plant[1]. Do not dispose of this chemical down the drain or in the general trash.
-
Disclaimer: This information is intended as a general guide. The responsibility for safe handling and disposal of this compound lies with the user. Always prioritize the guidance of your institution's safety office and adhere to all legal requirements.
References
Personal protective equipment for handling Thalidomide-O-PEG4-Acid
Disclaimer: This document provides essential safety and logistical information for handling Thalidomide-O-PEG4-Acid. This guidance is based on available Safety Data Sheets (SDS) and general best practices for handling potent pharmaceutical compounds. A compound-specific risk assessment should be conducted before any handling occurs.
This compound is a chemical compound that requires careful handling due to its potential hazards. Safety information indicates that it is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Furthermore, it is suspected of damaging fertility or the unborn child, a significant concern related to the known teratogenic effects of thalidomide (B1683933) and its analogs[2]. Therefore, stringent safety protocols must be followed to minimize exposure.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this material[3][4][5].
| PPE Category | Item | Specifications and Recommendations |
| Respiratory Protection | Powered Air-Purifying Respirator (PAPR) | Recommended for operations with a high risk of aerosol generation. Hoods or full-face pieces can offer high Assigned Protection Factors (APFs)[3][6]. |
| Reusable Half or Full-Facepiece Respirator | Use with appropriate particulate filters (P100/FFP3). A proper fit test must be conducted[3]. | |
| Disposable Respirators (e.g., N95, FFP2) | Suitable for low-risk activities but not recommended as primary protection for highly potent compounds[3]. | |
| Hand Protection | Double Gloving | Wear two pairs of nitrile gloves. The outer glove should be changed immediately upon contamination or at regular intervals[3]. |
| Body Protection | Disposable Coveralls | Choose coveralls made from materials like Tyvek® or microporous film to protect against chemical splashes and dust[3][7]. |
| Lab Coat | A dedicated lab coat, preferably disposable or professionally laundered, should be worn over personal clothing[3]. | |
| Eye Protection | Safety Goggles or a Face Shield | Use chemical splash goggles that provide a complete seal around the eyes. A face shield can be worn over goggles for added protection[3][4]. |
| Foot Protection | Shoe Covers | Disposable shoe covers should be worn in the designated handling area and removed before exiting[3][4]. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling potent compounds like this compound.
1. Preparation and Pre-Handling:
-
Risk Assessment: Conduct a thorough risk assessment for the planned experiment.
-
Designated Area: All handling of the compound should occur in a designated area, such as a chemical fume hood or a glove box.
-
Gather Materials: Ensure all necessary PPE, handling equipment (spatulas, weighing paper, etc.), and waste disposal containers are readily available.
2. Handling the Compound:
-
PPE Donning: Put on all required PPE in the correct order before entering the designated handling area.
-
Weighing: If weighing the solid compound, do so in a ventilated enclosure to minimize dust inhalation.
-
Solution Preparation: When dissolving the compound, add the solvent to the solid slowly to prevent splashing. Keep containers covered as much as possible[3].
3. Post-Handling:
-
Decontamination: Thoroughly decontaminate all surfaces and equipment used during the handling process with a validated cleaning agent[3].
-
PPE Doffing: Remove PPE in the designated doffing area, taking care to avoid self-contamination. Dispose of single-use PPE in the appropriate hazardous waste container[3].
-
Personal Hygiene: Wash hands and any potentially exposed skin thoroughly with soap and water after removing PPE[3].
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and accidental exposure.
1. Waste Segregation:
-
Do not mix waste containing this compound with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office[8].
2. Waste Containment:
-
Solid Waste: All disposable items that have come into contact with the compound (e.g., gloves, coveralls, weighing paper) must be collected in a dedicated, clearly labeled, and sealed hazardous waste container[8].
-
Liquid Waste: Unused solutions should be collected in a compatible, sealed, and clearly labeled hazardous waste container.
3. Storage and Disposal:
-
Storage: Store sealed waste containers in a designated satellite accumulation area that is secure and away from incompatible materials[8].
-
Documentation: Maintain a log of the waste generated, including the quantity and date[8].
-
Pickup and Disposal: Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste[8]. All waste must be disposed of through an approved hazardous waste disposal plant[1].
Experimental Protocols
Spill Management: In the event of a spill, immediately alert others in the area.
-
Evacuate: Non-essential personnel should leave the immediate area[8].
-
Ventilate: Ensure the area is well-ventilated[8].
-
Contain: Use an absorbent material from a chemical spill kit to contain the spill[8].
-
Clean: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste. Work from the outside of the spill inwards[3][8].
-
Decontaminate: Clean the spill area with an appropriate solvent or validated cleaning agent[3][8]. All materials used for spill cleanup must be disposed of as hazardous waste[3].
First Aid Measures:
-
If Swallowed: Call a poison center or doctor if you feel unwell. Rinse mouth[1].
-
Eye Contact: Remove any contact lenses and flush eyes immediately with large amounts of water. Separate eyelids to ensure adequate flushing and promptly call a physician[1].
-
Skin Contact: Rinse skin thoroughly with large amounts of water. Remove contaminated clothing and shoes and call a physician[1].
-
Inhalation: Immediately relocate to fresh air[1].
Caption: Workflow for Safe Handling and Disposal of this compound.
References
- 1. This compound|2446382-02-9|MSDS [dcchemicals.com]
- 2. The molecular mechanism of thalidomide analogs in hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 5. 3m.com [3m.com]
- 6. aiha.org [aiha.org]
- 7. DuPont E-Guide Explains How to Protect Workers From the Risk of Highly Potent Pharmaceutical Ingredients [dupont.co.uk]
- 8. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
